Fmoc-N-Me-Gln(Trt)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c1-42(39(46)47-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(38(44)45)25-26-37(43)41-40(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,43)(H,44,45)/t36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAUSWDYZJQCPJ-BHVANESWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-N-Me-Gln(Trt)-OH chemical structure and properties
An In-Depth Technical Guide to Fmoc-N-Me-Gln(Trt)-OH: Structure, Properties, and Application in Peptide Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Value of N-Methylation in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and low off-target toxicity. However, their clinical utility is often hampered by metabolic instability and poor membrane permeability. A proven strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone.[1][2][3] The introduction of a methyl group on an amide nitrogen atom imparts critical advantages: it sterically shields the adjacent peptide bond from proteolytic degradation and, by removing a hydrogen bond donor, increases the molecule's lipophilicity, which can enhance cell permeability and oral bioavailability.[4][5][6]
This compound is a specialized building block designed for the precise incorporation of an N-methylated glutamine residue during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth technical overview of its chemical properties, outlines a validated protocol for its use, and explores the critical considerations necessary for its successful application in the synthesis of advanced peptide candidates.
Chemical Structure and Physicochemical Properties
The efficacy of this compound in peptide synthesis is a direct consequence of its unique trifecta of chemical moieties: the N-α-Fmoc group, the N-α-methyl group, and the side-chain trityl (Trt) group.
-
N-α-Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is the temporary protecting group for the α-amine. Its key feature is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent, allowing for iterative deprotection during chain elongation.[7][8] This orthogonality is the cornerstone of Fmoc-SPPS, as it leaves acid-labile side-chain protecting groups, like Trt, intact.[8]
-
N-α-Methyl Group: This is the functional modification. It replaces the amide proton, creating a tertiary amine post-coupling. This modification is responsible for the enhanced stability and modified conformation of the final peptide but also introduces the primary synthetic challenge: steric hindrance.[5]
-
Side-Chain Trt (Trityl) Group: The glutamine side-chain amide is protected by the bulky and highly acid-labile trityl group. This protection is crucial to prevent undesirable side reactions, such as dehydration to a nitrile, during the carbodiimide-mediated activation of the carboxylic acid.[9][10] The Trt group is efficiently removed during the final cleavage step with strong acid, typically Trifluoroacetic Acid (TFA).[9]
Caption: Chemical structure of this compound with key functional groups highlighted.
Physicochemical Data Summary
The following table summarizes the key properties of this compound, which are critical for experimental design, including solvent selection and molar calculations.
| Property | Value | Source(s) |
| CAS Number | 1632075-13-8 | [11][12][13] |
| Molecular Formula | C₄₀H₃₆N₂O₅ | [11][12] |
| Molecular Weight | 624.72 g/mol | [11][12] |
| Appearance | White to off-white solid | [14] |
| Purity (HPLC) | Typically ≥98% | [11] |
| Solubility | Readily soluble in DMF, NMP, DCM | [15] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [12] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids is a non-standard procedure that requires careful optimization of coupling conditions to overcome the inherent challenges of low reactivity.
The Core Challenge: Steric Hindrance and Reduced Nucleophilicity
The N-methyl group presents a significant steric barrier around the secondary amine of the growing peptide chain after the Fmoc group is removed. This hindrance makes the amine a poorer nucleophile compared to a primary amine.[5] Consequently, standard coupling reagents like DIC/HOBt are often inefficient, leading to low coupling yields and the accumulation of deletion sequences.[5]
Expert Insight: To ensure high-yield incorporation, it is imperative to use high-potency coupling reagents that generate a more reactive activated ester of the incoming this compound. Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are the authoritative choices. These reagents rapidly form highly reactive activated esters, which can overcome the steric hindrance of the N-methylated amine.[16]
Self-Validating Protocol: Reaction Monitoring
A critical aspect of a trustworthy protocol is the ability to validate the completion of each step. The standard ninhydrin (Kaiser) test, which detects primary amines, will yield a false negative after a successful coupling of an N-methylated residue because a secondary amine is formed.
Protocol Validation: To confirm the presence of the newly formed secondary amine (indicating a successful coupling), the TNBS (2,4,6-trinitrobenzenesulfonic acid) test or the Chloranil test should be performed. A positive result (e.g., reddish-orange beads for the TNBS test) confirms the presence of a free secondary amine, signaling that the subsequent coupling step can proceed.
Detailed Experimental Protocol for SPPS
This protocol outlines a robust methodology for the incorporation of this compound into a peptide sequence using a manual or automated peptide synthesizer.
Materials:
-
Resin-bound peptide with a free N-terminal secondary amine (N-Me-Xaa...)
-
This compound
-
HATU or PyAOP
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
Workflow:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (if applicable):
-
Treat the resin with 20% piperidine/DMF for 3 minutes.
-
Drain and repeat with a fresh aliquot of 20% piperidine/DMF for 10-15 minutes. The extended time ensures complete removal from potentially aggregated sequences.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
Activation Solution: In a separate vessel, pre-dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), in DMF. Add DIPEA (6-10 equivalents) to the solution.
-
Causality: Using a slight excess of the coupling reagent relative to the amino acid ensures efficient formation of the active ester. The excess base neutralizes the HCl salt of the growing peptide chain and facilitates the reaction.
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes. A color change (typically to yellow) indicates the formation of the active species.
-
Coupling Reaction: Add the activation solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).[5]
-
-
Reaction Monitoring & Validation:
-
Take a small sample of beads and perform a TNBS or Chloranil test. If the test is positive (indicating an incomplete reaction), drain the coupling solution and repeat the coupling step with a fresh solution ("double coupling").
-
-
Washing: Once the coupling is complete (negative TNBS/Chloranil test), wash the resin thoroughly with DMF (5 times), DCM (3 times), and MeOH (3 times) to remove all soluble reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Caption: Workflow for the incorporation of this compound in SPPS.
Final Cleavage and Side-Chain Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the Trt group on the N-methylated glutamine, must be removed.
Standard Cleavage Cocktail: A standard high-acid cocktail is used for this purpose. The composition can be adjusted based on the other amino acids present in the sequence.
-
Reagent R: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
TFA: The strong acid that cleaves the peptide from the resin (for acid-labile linkers like Wang or Rink Amide) and removes acid-labile protecting groups (Trt, Boc, tBu).
-
TIS: A cation scavenger. During cleavage, the bulky Trt group forms a stable carbocation (Trt+). TIS efficiently quenches this reactive species, preventing it from re-attaching to sensitive residues like Tryptophan or Methionine.
-
Water: Helps to hydrolyze cleavage byproducts.
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-4 hours at room temperature.[9]
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Conclusion
This compound is a high-value building block for synthesizing peptides with enhanced therapeutic potential. While its use introduces the synthetic complexity of coupling onto a sterically hindered secondary amine, this challenge is reliably overcome through the application of high-potency uronium-based coupling reagents and validated monitoring protocols. By understanding the specific chemical properties of this reagent and implementing the robust methodologies described in this guide, researchers and drug development professionals can successfully leverage N-methylation to engineer next-generation peptide therapeutics with superior stability and bioavailability.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Merck Millipore. (n.d.). Product Focus: New reagents for peptide synthesis Novabiochem®. Retrieved from a valid URL provided by the grounding tool.
-
Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-OH; CAS 132327-80-1. Retrieved from [Link]
-
Sá, D. F. S., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1758. Retrieved from [Link]
-
Liu, L., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Preprint. Retrieved from [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Retrieved from [Link]
- Singh, Y., et al. (2015). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Chemical Neuroscience, 6(8), 1259-1274.
-
LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein Peptide Blog. Retrieved from [Link]
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
- Fields, G. B. (2002). Methods for Removing the Fmoc Group.
-
He, C. Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]
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An In-depth Technical Guide to the Trityl (Trt) Protecting Group: Function, Mechanism, and Application
Abstract
The triphenylmethyl (Trityl, Trt) group is a cornerstone of modern organic synthesis, particularly in the assembly of complex biomolecules such as oligonucleotides, peptides, and carbohydrates. Its utility is rooted in a unique combination of steric bulk, which enables regioselective protection, and finely tunable acid lability, which allows for its removal under specific and mild conditions. This guide provides an in-depth examination of the Trityl protecting group, delving into the causality of its chemical behavior, its strategic application in multistep synthesis, and the practical methodologies required for its successful implementation. We will explore the mechanistic underpinnings of its introduction and cleavage, survey its versatile applications, and provide validated protocols for researchers, scientists, and drug development professionals.
The Core Chemistry: Understanding the Trityl Group's Behavior
The Trityl group is an alkyl protecting group prized for its steric hindrance and its susceptibility to cleavage under acidic conditions.[1] It is characteristically stable under neutral, basic, and many reductive conditions, making it an orthogonal protecting group to many other common functionalities.[2] This dual nature—robust yet selectively removable—is central to its strategic value.
Mechanism of Protection: An SN1-Driven Process
The introduction of the Trityl group onto a nucleophilic function (typically a primary alcohol, amine, or thiol) is most commonly achieved using trityl chloride (Trt-Cl) in the presence of a non-nucleophilic base like pyridine or triethylamine.[3][4] 4-(Dimethylamino)pyridine (DMAP) is often added as a catalyst to accelerate the reaction.
The causality behind this reaction is the in-situ formation of the highly reactive trityl cation (triphenylmethyl carbocation). The base facilitates the departure of the chloride, and the resulting cation is stabilized by extensive resonance delocalization across the three phenyl rings. This stable carbocation is then readily attacked by the nucleophilic hydroxyl, amino, or thiol group. Due to its significant steric bulk, the Trityl group reacts preferentially with the most accessible nucleophiles, most notably primary alcohols over secondary or tertiary ones.[3][5]
Caption: General mechanism for the protection of a primary alcohol using Trt-Cl.
Mechanism of Deprotection: Harnessing Cation Stability
The removal of the Trityl group is its most defining characteristic. It is readily cleaved under a range of acidic conditions, from strong acids like trifluoroacetic acid (TFA) to milder acids like aqueous acetic acid or formic acid.[1][3] The deprotection proceeds via an SN1 mechanism where the ether oxygen is first protonated by the acid.[3] This protonation turns the hydroxyl group of the original alcohol into a good leaving group. The C-O bond then cleaves heterolytically to release the deprotected alcohol and the highly stable trityl cation.[3]
The stability of this cation is the thermodynamic driving force for the reaction. To prevent this reactive electrophile from engaging in unwanted side reactions (e.g., alkylating other nucleophiles in the molecule), a cation scavenger such as triethylsilane (TES) or 2-methyl-2-butene is often included in the deprotection mixture.[3]
Caption: The SN1 mechanism for acidic cleavage of a Trityl ether.
The Trityl Family: Engineering Acid Lability
A key advantage of the trityl group is that its lability can be precisely tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings. This allows for the creation of a spectrum of protecting groups that can be removed under increasingly mild conditions, enabling complex, multi-layered orthogonal protection schemes.
Electron-donating groups, such as methoxy (-OCH₃), stabilize the positive charge of the trityl cation intermediate through resonance. This increased cation stability lowers the activation energy for cleavage, making the protecting group more acid-labile.[1]
| Protecting Group | Abbreviation | Structure | Relative Rate of Acidolysis |
| Trityl | Trt | (C₆H₅)₃C- | 1 |
| 4-Methoxytrityl | MMT | (p-CH₃OC₆H₄)(C₆H₅)₂C- | ~10-30 |
| 4,4'-Dimethoxytrityl | DMT | (p-CH₃OC₆H₄)₂ (C₆H₅)C- | ~100-300 |
| 4,4',4"-Trimethoxytrityl | TMT | (p-CH₃OC₆H₄)₃C- | >1000 |
Conversely, introducing electron-withdrawing substituents, such as fluorine, destabilizes the cation and makes the protecting group significantly more stable to acid.[6] For instance, the phenylfluorenyl group exhibits a 6000-fold higher acid stability than the standard trityl group.[6]
Strategic Applications in Complex Synthesis
The unique properties of the Trityl group have made it indispensable in several areas of chemical synthesis.
Carbohydrate Chemistry: Exploiting Steric Selectivity
In carbohydrate chemistry, the selective protection of one hydroxyl group among many is a formidable challenge.[5] The steric bulk of the Trityl group is its greatest asset here. It reacts almost exclusively with the least sterically hindered primary hydroxyl group (e.g., the 6-OH of a pyranose) over the more crowded secondary hydroxyls on the ring.[3][5]
Experimental Protocol: Selective 6-O-Tritylation of Methyl α-D-glucopyranoside
-
Dissolution: Dissolve Methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine at room temperature under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add trityl chloride (1.1 eq) portion-wise to the stirring solution. A catalytic amount of DMAP (0.1 eq) can be added to increase the reaction rate.
-
Reaction Monitoring: Stir the reaction at room temperature (or slightly elevated, ~40 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture in an ice bath and quench by slowly adding methanol to consume any excess trityl chloride.
-
Workup: Remove the pyridine under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the desired 6-O-tritylated product. The introduction of the bulky, hydrophobic trityl group often facilitates crystallization.[1]
Oligonucleotide Synthesis: The Indispensable Role of DMT
The solid-phase synthesis of DNA and RNA is arguably the most significant application of the trityl family, specifically the 4,4'-dimethoxytrityl (DMT) group.[2] In the phosphoramidite method, the DMT group protects the 5'-hydroxyl of the nucleoside monomer. Its critical function is its rapid and quantitative cleavage by a mild acid (e.g., 3% trichloroacetic acid in DCM) at each cycle of synthesis, freeing the 5'-OH for coupling with the next phosphoramidite monomer. The intense orange color of the released DMT cation also serves as a convenient real-time qualitative and quantitative indicator of coupling efficiency.
Caption: Workflow of a single cycle in solid-phase oligonucleotide synthesis.
Peptide Chemistry: Protecting Amines and Thiols
In peptide synthesis, the Trityl group is used to protect various side-chain functionalities.[7]
-
N-protection: It can protect the α-amino group of amino acids, although its steric bulk can sometimes hinder amide bond formation.[1] It is particularly useful for protecting the side-chain amide nitrogen of Asparagine (Asn) and Glutamine (Gln) and the imidazole nitrogen of Histidine (His).[1]
-
S-protection: The thiol group of Cysteine (Cys) is readily protected as a stable S-trityl thioether, which is resistant to many reagents used in peptide synthesis but can be removed with acids or under oxidative conditions.
Alternative Deprotection Strategies for Orthogonality
While acidolysis is the most common method, several other deprotection conditions can be employed, enhancing the orthogonality of the Trityl group.
| Method | Reagents | Conditions | Causality & Notes |
| Reductive Cleavage | H₂, Pd/C or Na/NH₃(l) | Catalytic hydrogenation or dissolving metal reduction. | Cleaves the C-O or C-N bond. The rate is slower than for benzyl (Bn) or Cbz groups, allowing for selective removal of those groups in the presence of Trt.[1] |
| Lewis Acid-Mediated | ZnBr₂, BF₃·Et₂O | Anhydrous, aprotic solvents (e.g., DCM). | The Lewis acid coordinates to the heteroatom, facilitating C-O/N/S bond cleavage. Useful for substrates sensitive to protic acids.[1][3] |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Acetonitrile/water, often with an acid proton source. | Proceeds via single-electron transfer (SET) to form a radical cation, which then fragments. Requires a proton source to yield the free amine.[1] |
Conclusion
The Trityl protecting group, along with its substituted derivatives, represents a powerful and versatile tool in the arsenal of the synthetic chemist. Its efficacy stems from a predictable and exploitable set of chemical principles: the steric hindrance that governs its selective introduction and the inherent stability of its carbocation that dictates its facile, acid-promoted removal. By understanding the mechanistic causality behind its function, researchers can strategically deploy the Trityl group to mask reactive sites, direct reaction pathways, and ultimately enable the efficient and elegant synthesis of highly complex molecular targets. This deep understanding transforms the Trityl group from a simple appendage into a strategic element of synthetic design.
References
- Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.
- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Demirtaş, İ., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups.
- Organic Chemistry Portal. Tritylamines.
- Barlos, K. (n.d.). Application of the Trityl Group in Peptide Chemistry. Thesis, University of Nijmegen.
- Beaucage, S. L. Protection of 5′-Hydroxy Functions of Nucleosides. Deep Blue Repositories, University of Michigan.
- Löhr, B., et al. Modified Trityl Ester Protecting Groups in Peptide Synthesis.
- Glen Research. (n.d.). Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Report 21.19.
- Singh, R., et al. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4).
- Common Organic Chemistry. Trityl Protection.
- BenchChem. (2025). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.
- Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern.
- Miyagawa, A., et al. (n.d.). Selective deprotection of trityl group on carbohydrate by microflow reaction inhibiting migration of acetyl group.
- Wuts, P. G. M., & Greene, T. W. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- ResearchGate. (2024, September 17). I would like to know why dmt protection is 5'OH specific?
- Wiley-VCH. (n.d.).
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Navigating the Solubility Landscape of Fmoc-N-Me-Gln(Trt)-OH: A Technical Guide for Peptide Synthesis
Introduction: The Challenge of Modified Amino Acids in Peptide Synthesis
In the intricate world of peptide and protein drug development, the incorporation of non-canonical amino acids is a cornerstone of innovation. N-methylated amino acids, such as Fmoc-N-Me-Gln(Trt)-OH, are of particular interest as they can impart favorable pharmacokinetic properties, including enhanced metabolic stability and improved cell permeability[1]. However, these modifications also introduce significant synthetic challenges, not least of which is their solubility in the solvents used for solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical understanding and practical guidance for researchers, scientists, and drug development professionals.
This compound is a derivative of glutamine featuring three key modifications: the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, a methyl group on the backbone nitrogen, and a trityl (Trt) group protecting the side-chain amide. Each of these modifications profoundly influences the molecule's physicochemical properties and, consequently, its behavior in different solvent systems. While its non-methylated counterpart, Fmoc-Gln(Trt)-OH, is known for its excellent solubility in standard peptide synthesis reagents[2][3], the addition of the N-methyl group introduces further complexity. This guide will dissect these influences to provide a rational approach to solvent selection and handling.
Deconstructing the Molecule: Predicting Solubility from Structure
The solubility of a protected amino acid is a multifactorial property dictated by the interplay of its constituent parts with the solvent. In the case of this compound, the following structural features are paramount:
-
The Fmoc Group: This large, aromatic, and non-polar moiety is a primary driver of solubility in organic solvents. Its hydrophobic nature necessitates the use of non-aqueous media for dissolution. The Fmoc group's stability is pH-dependent, being labile to basic conditions, a characteristic exploited for its removal during SPPS[4].
-
The Trityl (Trt) Group: The bulky and highly hydrophobic trityl group is crucial for protecting the glutamine side-chain amide from undesirable side reactions during peptide synthesis. A significant and often underappreciated benefit of the Trt group is its dramatic enhancement of solubility in organic solvents. For instance, Fmoc-Gln-OH has very poor solubility in dimethylformamide (DMF), a standard SPPS solvent, whereas Fmoc-Gln(Trt)-OH dissolves readily[2][3][5]. This effect is attributed to the disruption of intermolecular hydrogen bonding that can lead to aggregation in the unprotected amino acid.
-
The N-Methyl Group: N-methylation of the peptide backbone eliminates the hydrogen bond donor capacity of the amide nitrogen. This modification can disrupt secondary structures in the growing peptide chain, which can be beneficial in preventing aggregation. From a solubility perspective, N-methylation generally increases the lipophilicity of the molecule[6]. While this can enhance solubility in less polar organic solvents, it may also present challenges in more polar systems. Furthermore, the steric hindrance introduced by the N-methyl group can slow down coupling reactions, necessitating the use of more potent coupling reagents like HATU[7][8].
-
The Carboxylic Acid: The free carboxylic acid provides a site for activation and coupling to the N-terminus of the growing peptide chain. Its ability to form hydrogen bonds can influence solubility in protic solvents.
Solvent Selection for this compound: A Practical Overview
Primary Solvents for SPPS
The workhorses of Fmoc-based SPPS are polar aprotic solvents that can effectively solvate the growing peptide-resin complex and the incoming protected amino acids.
| Solvent | Key Characteristics & Considerations for this compound |
| N,N-Dimethylformamide (DMF) | The most common solvent for SPPS. It possesses a good balance of polarity and aprotic nature, making it an excellent solvent for most Fmoc-amino acids, including those with bulky protecting groups. It is expected that this compound will exhibit good solubility in high-quality, amine-free DMF. The presence of dimethylamine impurities in aged DMF can cause premature Fmoc deprotection and should be avoided[9]. |
| N-Methyl-2-pyrrolidone (NMP) | A more polar and often more effective solvating agent than DMF, particularly for aggregating sequences[9][10]. It is an excellent choice for dissolving this compound. However, some studies suggest that Fmoc-amino acids may be less stable in NMP over extended periods compared to DMF[9]. |
| Dichloromethane (DCM) | Less commonly used in modern Fmoc-SPPS due to its lower polarity and potential for side reactions with piperidine. While it can dissolve many protected amino acids, it is generally not the solvent of choice for coupling steps involving polar amino acids. It may be used for washing steps. |
Alternative and "Green" Solvents
Growing environmental and safety concerns have spurred research into more sustainable alternatives to traditional SPPS solvents[11][12]. When considering these alternatives, it is crucial to experimentally verify the solubility of this compound.
| Solvent | Key Characteristics & Considerations |
| 2-Methyltetrahydrofuran (2-MeTHF) | A promising green solvent that has been successfully employed in SPPS[11][13]. Its lower polarity compared to DMF may require solubility testing, especially at the high concentrations needed for efficient coupling. |
| Ethyl Acetate (EtOAc) | Another greener alternative, though its ability to dissolve a wide range of protected amino acids can be limited. It is more likely to be used in combination with other solvents or for specific washing steps[14]. |
| Acetonitrile (ACN) | Can be an excellent solvent when used with polyethylene glycol (PEG)-based resins[9]. |
| Solvent Mixtures | In cases of poor solubility, mixtures of solvents can be employed. For example, the addition of a small amount of a more powerful solubilizing agent like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) to DCM or DMF can be effective, though care must be taken as these can affect peptide secondary structure and reaction kinetics[15]. |
Experimental Protocol for Solubility Determination
Given the lack of published quantitative data, it is imperative for researchers to determine the solubility of this compound in their chosen solvent system under their specific laboratory conditions.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Ensure the solvent to be tested is of high purity (e.g., peptide synthesis grade DMF).
-
-
Initial Solvent Addition:
-
Add a small, precise volume of the solvent to the vial (e.g., 100 µL).
-
Vortex or agitate the mixture at room temperature for a set period (e.g., 2 minutes).
-
-
Observation:
-
Visually inspect the solution against a dark background. Look for any undissolved solid particles.
-
If the solid has completely dissolved, the solubility is at least 100 mg/mL.
-
-
Titration (if solid remains):
-
If the solid has not completely dissolved, add another small, precise volume of the solvent (e.g., 50 µL).
-
Vortex or agitate again for the same set period.
-
Repeat this process of adding small aliquots of solvent and agitating until the solid is completely dissolved.
-
-
Calculation:
-
Record the total volume of solvent added to achieve complete dissolution.
-
Calculate the solubility using the formula: Solubility (mg/mL) = Mass of this compound (mg) / Total Volume of Solvent (mL)
-
-
Documentation:
-
Record the determined solubility, the solvent used, and the temperature at which the measurement was taken.
-
Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound in the context of an SPPS workflow.
Sources
- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. renyi.hu [renyi.hu]
- 5. peptide.com [peptide.com]
- 6. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 13. biotage.com [biotage.com]
- 14. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 15. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fmoc-N-Me-Gln(Trt)-OH: From Sourcing to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methylation in Peptide Therapeutics and the Role of Fmoc-N-Me-Gln(Trt)-OH
N-methylation of the peptide backbone is a critical modification in modern drug discovery, offering a powerful tool to enhance the therapeutic properties of peptides. This strategic alteration, wherein a methyl group replaces the hydrogen on a backbone amide nitrogen, can profoundly influence a peptide's conformational flexibility, proteolytic stability, and cell permeability. These enhancements often translate to improved oral bioavailability and a longer in-vivo half-life, key attributes for successful drug candidates. However, the incorporation of N-methylated amino acids into a growing peptide chain during solid-phase peptide synthesis (SPPS) presents unique steric challenges that necessitate specialized reagents and protocols.
This in-depth technical guide focuses on (2S)-2-[amino]-5-(tritylamino)-5-oxopentanoic acid, commonly known as this compound. This specialized amino acid derivative is the building block for introducing an N-methylated glutamine residue into a peptide sequence. The trityl (Trt) protecting group on the side-chain amide of glutamine is crucial for preventing side reactions during peptide synthesis. This guide provides a comprehensive overview of the commercial landscape for this reagent, detailed quality control procedures, insights into its chemical synthesis, and robust protocols for its successful application in SPPS.
Commercial Suppliers of this compound: A Comparative Overview
The commercial availability of this compound is limited compared to its non-methylated counterpart, reflecting its specialized nature. Researchers must therefore carefully evaluate suppliers based on purity, available analytical data, and batch-to-batch consistency. Below is a comparative table of prominent commercial suppliers.
| Supplier | Product Name | CAS Number | Molecular Weight | Purity Specification |
| BLDpharm | This compound | 1632075-13-8 | 624.72 | Not specified |
| ChemPep | This compound | 1632075-13-8 | 624.7 | Not specified |
| AChemBlock | This compound | 1632075-13-8 | 624.74 | 97% |
| ChemScene | This compound | 1632075-13-8 | 624.72 | ≥98% |
Note: Purity specifications can vary between batches. It is imperative to request a lot-specific Certificate of Analysis (CoA) before purchase.
Quality Control of Incoming this compound: A Self-Validating System
Upon receiving a new batch of this compound, it is crucial to perform in-house quality control to verify its identity and purity. This ensures the integrity of the subsequent peptide synthesis.
Key Quality Control Parameters:
-
Appearance: The compound should be a white to off-white solid.
-
Identity and Purity by HPLC: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Fmoc-amino acids.[1] A high-purity sample should exhibit a single major peak with minimal impurities.
-
Identity by Mass Spectrometry (MS): The molecular weight of the compound should be confirmed by mass spectrometry.
-
Structural Confirmation by NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The 1H NMR spectrum should be consistent with the structure of this compound.
Experimental Protocol: HPLC Analysis of this compound
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
HPLC System: A standard reverse-phase HPLC system with a C18 column is suitable.
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient: A typical gradient would be 5% to 95% B over 20 minutes.
-
Detection: UV detection at 254 nm and 301 nm.
-
Expected Results: A high-quality sample should show a purity of >97% by peak area.
Figure 2. General Synthetic Pathway for this compound.
Application in Solid-Phase Peptide Synthesis (SPPS): Overcoming the Challenges of Coupling N-Methylated Amino Acids
The primary challenge in incorporating this compound into a peptide sequence is the steric hindrance at the N-methylated amine, which slows down the coupling reaction. Standard coupling reagents may not be efficient enough to drive the reaction to completion, leading to deletion sequences. Therefore, more potent coupling reagents are required.
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for coupling N-methylated amino acids.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another highly effective coupling reagent for sterically hindered amino acids.
-
PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole): This combination is also a powerful activating agent.
Experimental Protocol: Manual Coupling of this compound in SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the preceding amino acid.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling:
-
In a separate vessel, dissolve 3 equivalents of this compound, 3 equivalents of HATU, and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: The traditional ninhydrin test is not effective for monitoring the coupling to a secondary amine. A bromophenol blue test can be used as an alternative.
-
Washing: Wash the resin thoroughly with DMF.
-
Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Proceed to the next coupling cycle.
Figure 3. SPPS Cycle for the Incorporation of this compound.
Conclusion
This compound is a valuable but challenging building block in the synthesis of N-methylated peptides. A thorough understanding of its commercial sources, stringent quality control, and specialized application protocols is essential for its successful use in the development of novel peptide therapeutics. By implementing the strategies and methodologies outlined in this guide, researchers can confidently incorporate this important N-methylated residue into their peptide sequences, paving the way for the discovery of next-generation peptide drugs with enhanced pharmacological properties.
References
- Eötvös, L., et al. (1987). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride.
Sources
Topic: A Strategic Approach to Peptide Synthesis: The Cost-Effectiveness of Utilizing Fmoc-N-Me-Gln(Trt)-OH in SPPS
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of glutamine (Gln) residues into synthetic peptides presents significant, often costly, challenges in Solid-Phase Peptide Synthesis (SPPS). Side reactions, primarily N-terminal pyroglutamate formation and side-chain dehydration, can drastically reduce crude purity, complicate purification, and compromise final yields. This guide provides a detailed analysis of N-α-methylation as a strategic intervention, focusing on the use of Fmoc-N-Me-Gln(Trt)-OH. We will dissect the underlying chemical challenges, present a comprehensive cost-effectiveness analysis that extends beyond mere reagent price, and provide field-proven protocols for successful implementation. The central thesis is that the upfront investment in a specialized derivative like this compound is a strategically sound decision that yields substantial downstream savings in time, resources, and labor, ultimately lowering the total cost of peptide production.
The Glutamine Challenge: Inherent Instability in SPPS
Glutamine, while essential for the biological function of many peptides, is a notoriously problematic residue in standard Fmoc-SPPS workflows. Two primary side reactions are responsible for a significant loss of yield and purity.
N-Terminal Pyroglutamate Formation
When glutamine is the N-terminal residue of a growing peptide chain, its side-chain amide can undergo an intramolecular cyclization reaction, especially following the Fmoc-deprotection step which exposes the free α-amine. This nucleophilic attack on the side-chain carbonyl forms a stable five-membered pyroglutamate (pGlu) ring, effectively capping the peptide chain and preventing further elongation. This truncated, modified peptide is often difficult to separate from the desired full-length product due to similar chromatographic properties. Inhibition of glutaminyl cyclase (QC), the enzyme responsible for this conversion in vivo, highlights the natural tendency of this reaction.[1]
Caption: The logic of cost-effectiveness for this compound.
Experimental Protocol: Incorporating this compound
The successful incorporation of sterically hindered N-methylated amino acids requires optimization of the standard SPPS protocol. The primary challenge is overcoming the slower kinetics of the coupling reaction.
Materials and Reagents
-
Resin: Appropriate for C-terminal chemistry (e.g., Rink Amide for peptide amides, 2-Chlorotrityl for peptide acids). [2]* Solvents: High-purity, amine-free DMF.
-
This compound.
-
Other Fmoc-amino acids.
-
Deprotection Solution: 20% piperidine in DMF.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). Standard activators like HBTU may be less efficient. [3]* Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Washing Solvents: DMF, Dichloromethane (DCM).
Step-by-Step Coupling Workflow
This protocol assumes a standard 0.1 mmol synthesis scale.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 7 minutes) to remove the Fmoc group from the preceding amino acid. [2]3. Washing: Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine.
-
Activator Solution Preparation (Crucial Step):
-
In a separate vessel, dissolve this compound (0.4 mmol, 4 equivalents).
-
Add HATU (0.38 mmol, 3.8 equivalents).
-
Add DIPEA (0.8 mmol, 8 equivalents).
-
Add a minimal amount of DMF to fully dissolve the components.
-
Allow to pre-activate for 2-3 minutes. Note: Unlike with Fmoc-His(Trt)-OH where long pre-activation can cause racemization, it is less of a concern here but should still be controlled. [4]5. Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for a minimum of 90 minutes at room temperature. For particularly difficult sequences, this may be extended to 2-4 hours or performed at a slightly elevated temperature (35-40°C).
-
-
Monitoring the Coupling:
-
After the coupling time, take a small sample of the resin beads.
-
Wash them thoroughly with DMF.
-
Perform a Kaiser test or other ninhydrin-based test to check for the presence of free primary amines. [3]For N-methylated residues, a negative Kaiser test is expected as it reacts with primary amines. A test for secondary amines (e.g., Chloranil test) on the subsequent residue is more informative. The key is to ensure complete consumption of the free amine before the N-methylated residue is added.
-
-
Washing: Once the coupling is complete, wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
Caption: SPPS workflow for this compound incorporation.
Conclusion: A Strategic Investment in Quality and Efficiency
While the sticker price of this compound is higher than its conventional counterpart, its use represents a powerful strategic decision in peptide synthesis. By preemptively solving the inherent instability issues of glutamine, researchers can achieve:
-
Higher Purity and Yield: Directly translating to more usable peptide per synthesis.
-
Reduced Downstream Costs: Significant savings in purification solvents, analytical time, and labor.
-
Increased Project Success Rate: Minimizing the risk of costly batch failures, particularly in long or complex sequences.
For any research or development program where peptide quality, timeline, and overall budget are critical, the adoption of this compound is not an expense, but a highly cost-effective investment in efficiency and reliability.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 209-226. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated? LifeTein Peptide Blog. [Link]
-
Naôm, S., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
Cenmed Enterprises. (n.d.). FMOC-GLN(TRT)-OH >=98.0%. Retrieved January 26, 2026, from [Link]
-
St. Martin, A., et al. (2018). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. ACS Chemical Biology. [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]
-
Cynis, H., et al. (2006). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]
-
Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]
Sources
Methodological & Application
Application Notes & Protocols for Solid-Phase Synthesis of Peptides Containing Fmoc-N-Me-Gln(Trt)-OH
Abstract
The incorporation of N-methylated amino acids into peptide sequences is a key strategy in medicinal chemistry to enhance therapeutic properties, including increased metabolic stability, improved cell permeability, and modulated conformation.[1][2] However, the synthesis of N-methyl-rich peptides using Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging due to the steric hindrance imposed by the N-methyl group, which significantly impedes coupling reactions. This document provides a comprehensive guide and a field-proven protocol for the successful incorporation of Fmoc-N-Me-Gln(Trt)-OH, a sterically demanding building block. We will delve into the mechanistic rationale behind reagent selection, optimized reaction conditions, and critical quality control checkpoints to empower researchers, scientists, and drug development professionals to overcome common synthetic hurdles and achieve high-purity N-methylated peptides.
The Challenge of N-Methylation in SPPS: A Mechanistic Overview
The primary difficulty in utilizing this compound lies in the steric bulk surrounding the secondary amine. This hindrance has two major consequences:
-
Slow Coupling Kinetics: The nucleophilicity of the N-methylated amine is reduced, and the approach of the activated amino acid's electrophilic carbonyl carbon is sterically shielded. This leads to dramatically slower reaction rates compared to primary amines. Standard coupling conditions often result in incomplete reactions, leading to deletion sequences.
-
Difficulty in Monitoring: The widely used Kaiser test, which relies on the reaction of ninhydrin with primary amines to produce a dark blue color, is ineffective for monitoring couplings to secondary amines like N-methylated residues.[3] An alternative colorimetric test is mandatory.
Furthermore, coupling the subsequent amino acid onto the N-methylated residue can also be challenging.[4] The local conformation adopted by the N-methylated residue can create a sterically hindered environment for the incoming activated amino acid.
To overcome these challenges, a multi-faceted approach is required, focusing on a highly reactive activation chemistry, optimized reaction conditions, and reliable in-process controls.
Strategic Choices for a Self-Validating Protocol
The Superiority of Uronium/Immonium Salt Reagents
Standard carbodiimide activators (like DIC) and even common HOBt-based uronium salts (HBTU, HCTU) are often inefficient for driving couplings with N-methylated amino acids to completion.[1] The reagents of choice are those based on the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) or its derivatives.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU has become the gold standard for difficult couplings, including those involving N-methylated residues.[1][5][6] In the presence of a non-nucleophilic base like DIEA, it reacts with the Fmoc-amino acid to form a highly reactive OAt-ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the reaction and making HATU significantly more effective than HBTU.[6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt that offers coupling efficiencies comparable to HATU but with improved safety, solubility, and a reduced allergenic potential.[7] It is particularly well-suited for microwave-assisted synthesis.[7]
The Role of the Trityl (Trt) Protecting Group
The side chain of glutamine contains a primary amide that, if left unprotected, can undergo dehydration to a nitrile during activation steps. The trityl (Trt) group is a bulky, acid-labile protecting group that effectively prevents this side reaction.[8][9] Its use improves the solubility of the protected amino acid derivative and is compatible with the standard Fmoc/tBu strategy, as it is cleaved during the final TFA cocktail treatment.[8][9][10]
Experimental Workflow: Materials and Step-by-Step Protocol
The following protocol is designed for manual or automated solid-phase peptide synthesis. All steps should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Rink Amide or Sieber Amide Resin | 100-200 mesh, ~0.5 mmol/g loading | Standard peptide grade |
| This compound | Peptide synthesis grade | Reputable supplier |
| Standard Fmoc-Amino Acids | Peptide synthesis grade | Reputable supplier |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, low water | Fisher, MilliporeSigma |
| Dichloromethane (DCM) | ACS grade | Fisher, MilliporeSigma |
| Piperidine | Reagent grade | MilliporeSigma, Acros |
| HATU or COMU | Peptide synthesis grade | Bachem, CEM, Aapptec |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade | MilliporeSigma, Acros |
| Acetic Anhydride | Reagent grade | MilliporeSigma |
| Pyridine | Reagent grade | MilliporeSigma |
| Trifluoroacetic Acid (TFA) | Reagent grade | MilliporeSigma, Halocarbon |
| Triisopropylsilane (TIS) | Reagent grade | MilliporeSigma, Acros |
| Diethyl Ether | Anhydrous, ACS grade | Fisher, MilliporeSigma |
| Bromophenol Blue | ACS grade | MilliporeSigma |
Workflow Diagram
Caption: SPPS workflow highlighting the critical coupling step for this compound.
Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
A. Resin Preparation
-
Place 200 mg of Rink Amide resin (~0.5 mmol/g, 0.1 mmol) in a reaction vessel.
-
Add 5 mL of DMF. Swell the resin with gentle agitation for 1 hour.
-
Drain the DMF.
B. Standard Fmoc-SPPS Cycles (for amino acids preceding N-Me-Gln)
-
Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 3 minutes. Drain. Repeat with a second 5 mL portion for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (0.4 mmol, 4 eq) with HATU (150 mg, 0.39 mmol, 3.9 eq) and DIEA (136 µL, 0.8 mmol, 8 eq) in 3 mL of DMF for 2-5 minutes.
-
Add the activation mixture to the resin. Agitate for 30-60 minutes.
-
-
Washing: Wash the resin with DMF (5 x 5 mL).
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A deep blue color indicates an incomplete reaction (recouple); a colorless/yellow result indicates completion.
C. CRITICAL: this compound Coupling Cycle
-
Fmoc Deprotection: Perform the deprotection of the previous amino acid as described in step B1.
-
Washing: Wash the resin extensively with DMF (at least 7 x 5 mL) to ensure complete removal of piperidine.[4][11]
-
Coupling this compound:
-
In a separate vial, dissolve this compound (250 mg, 0.4 mmol, 4 eq) in 3 mL of DMF.
-
Add HATU (150 mg, 0.39 mmol, 3.9 eq).
-
Add DIEA (136 µL, 0.8 mmol, 8 eq).
-
Briefly vortex the mixture. Do not pre-activate for an extended period.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate for a minimum of 2 hours at room temperature. For particularly difficult sequences, coupling can be extended to 4 hours or left overnight.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Monitoring (Bromophenol Blue Test):
-
Action on Incomplete Coupling: If the test is positive (blue/green), drain the resin and perform a second coupling (recouple) with a freshly prepared activation mixture for another 2 hours. If the second coupling is still incomplete, proceed to the capping step to avoid deletion peptides.
D. Capping (Optional but Recommended)
-
If coupling is incomplete after a double-couple, cap the unreacted N-methyl amines.
-
Treat the resin with a solution of 10% Acetic Anhydride and 1% DIEA in DMF for 20 minutes.
-
Wash thoroughly with DMF (5 x 5 mL).
E. Final Steps
-
Continue chain elongation using the standard protocol (Section B). Note that coupling the amino acid after the N-Me-Gln may also require extended time or HATU activation.
-
After the final residue is coupled, perform a final Fmoc deprotection (Step B1).
-
Wash the resin with DMF (5x), DCM (5x), and finally Methanol (3x). Dry the resin under vacuum.
Cleavage and Global Deprotection
-
Place the dry peptide-resin in a reaction vessel.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (For 0.1 mmol resin, use 5 mL total volume). TIS is a scavenger that traps the highly reactive trityl cations released during cleavage.[12]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution into a chilled centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution dropwise into ~40 mL of cold diethyl ether.
-
Centrifuge the mixture (e.g., 4000 rpm, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Air-dry the crude peptide pellet to remove residual ether, then lyophilize from a water/acetonitrile mixture.
-
Analyze the crude product by LC-MS and purify by reverse-phase HPLC.
Microwave-Assisted Synthesis
Microwave energy can significantly accelerate peptide synthesis, especially for difficult couplings.[13][14][15] It helps overcome kinetic barriers and can disrupt peptide chain aggregation.[15]
-
Coupling Step: When using a microwave peptide synthesizer, the coupling time for this compound can often be reduced to 20-30 minutes at a controlled temperature of 50-75°C.[13][14]
-
Solvents: NMP is often preferred over DMF in microwave synthesis due to its higher boiling point and better microwave absorption properties.[16]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low Coupling Efficiency | Insufficient activation, short coupling time, steric hindrance. | Use HATU or COMU. Double-couple for at least 2 hours each time. Consider overnight coupling. Use microwave assistance if available.[13][14] |
| Deletion of N-Me-Gln | Incomplete coupling followed by failure to cap unreacted sites. | Always monitor with Bromophenol Blue test.[1][3] If recoupling fails, perform an acetic anhydride capping step. |
| Racemization | Excessive pre-activation time, especially with strong bases. High temperatures. | Add activation mixture to resin immediately. Avoid prolonged pre-activation.[10] If using microwave, carefully control the temperature. |
| Side-chain modification | Trityl cation re-attachment to other nucleophilic residues (e.g., Trp). | Ensure sufficient scavenger (TIS) is used in the cleavage cocktail (at least 2.5%).[12] |
| Multiple peaks in HPLC | Incomplete coupling, side reactions, or cis/trans isomers of X-NMe peptide bond. | Confirm mass of major peaks by MS. Multiple conformers are common with N-methylated peptides and may resolve upon heating or in different solvents.[17] |
Conclusion
The successful incorporation of this compound into synthetic peptides is a challenging but achievable goal. Success hinges on recognizing the inherent steric and electronic challenges posed by the N-methyl group and proactively addressing them. By abandoning standard coupling reagents in favor of high-potency activators like HATU, extending reaction times, employing rigorous washing steps, and utilizing appropriate monitoring tests, researchers can reliably synthesize these valuable modified peptides. The protocols and insights provided herein offer a robust framework for navigating the complexities of N-methylated peptide synthesis, ultimately enabling the development of novel peptide-based therapeutics and research tools.
References
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.[Link]
-
Coupling Reagents. Aapptec Peptides.[Link]
-
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Anaspec.[Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate.[Link]
-
SPPS for N Methylated Peptides. Reddit.[Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.[Link]
-
Application of the Trityl Group in Peptide Chemistry. Leiden University Repository.[Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.[Link]
-
The latest SPPS application data - innovative solution for peptide chemistry. Gyros Protein Technologies.[Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.[Link]
-
Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.[Link]
-
A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. ResearchGate.[Link]
-
Short polyglutamine peptide forms a high-affinity binding site for thioflavine-T at the N-terminus. The Royal Society of Chemistry.[Link]
-
Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC - NIH.[Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.[Link]
-
Chapter 5: Microwave-assisted Peptide Synthesis. The Royal Society of Chemistry.[Link]
-
Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC.[Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed.[Link]
-
Chemical synthesis and biological activity of peptides incorporating an ether bridge as a surrogate for a disulfide bond. The Royal Society of Chemistry.[Link]
-
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation.[Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.[Link]
-
What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? ResearchGate.[Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. researchgate.net [researchgate.net]
Topic: Strategic Selection of Coupling Reagents for Automated Solid-Phase Synthesis of Peptides Containing Fmoc-N-Me-Gln(Trt)-OH
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy for enhancing metabolic stability, membrane permeability, and oral bioavailability.[1][2] However, these modifications introduce significant synthetic challenges, primarily due to the steric hindrance imposed by the N-methyl group, which drastically reduces the nucleophilicity of the secondary amine.[3][4] This application note provides a comprehensive guide to selecting and optimizing coupling reagents for the automated solid-phase peptide synthesis (SPPS) of sequences containing the particularly challenging residue, Fmoc-N-Me-Gln(Trt)-OH. We will delve into the mechanistic rationale behind reagent selection, present a comparative analysis of modern coupling agents, and provide detailed, field-proven protocols to ensure high-yield incorporation and minimize side reactions.
The Challenge: Steric Hindrance in N-Methylated Residues
The primary obstacle in coupling N-methylated amino acids is the steric bulk surrounding the secondary amine of the N-terminal residue on the resin.[4] In the specific case of this compound, this challenge is amplified by three factors:
-
The Nα-Methyl Group: This group directly obstructs the incoming activated carboxyl group, slowing reaction kinetics significantly compared to a primary amine.[4]
-
The Trityl (Trt) Side-Chain Protection: The bulky trityl group on the glutamine side chain adds considerable steric hindrance and can lead to aggregation, further impeding reagent access to the reaction site.[5]
-
The Fmoc N-terminal Protectant: The large fluorenylmethyloxycarbonyl group of the incoming amino acid also contributes to the overall steric congestion of the transition state.
Standard coupling reagents, such as HBTU or DIC/HOBt, often prove insufficient to overcome this combined steric barrier, leading to low coupling efficiencies, an increased need for double-coupling cycles, and the formation of deletion sequences.[6] Therefore, the use of more potent, third-generation uronium/aminium or iminium salt-based reagents is not just recommended, but essential for success.
Mechanism of Action: Why Modern Reagents Excel
Modern coupling reagents like HATU, HCTU, and COMU share a common mechanistic feature that makes them superior for difficult couplings. They react with the Fmoc-amino acid's carboxyl group to form a highly reactive acyl-uronium or acyl-iminium intermediate. This intermediate is then rapidly converted into a highly activated ester (e.g., an Oxyma or HOAt ester), which is less sterically hindered and more susceptible to nucleophilic attack by the N-methylated amine on the resin.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Forms a highly reactive HOAt-based active ester. It is widely considered the gold standard for coupling sterically hindered and N-methylated amino acids.[6][7] The 7-azabenzotriazole moiety is a superior leaving group compared to the HOBt found in older reagents like HBTU.[8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This third-generation reagent is based on OxymaPure rather than the potentially explosive benzotriazole derivatives.[9][10] It demonstrates coupling efficiencies comparable or even superior to HATU, with the added benefits of increased safety, better solubility, and the generation of water-soluble byproducts, which simplifies downstream processing.[9][11]
Comparative Analysis of Premier Coupling Reagents
The choice of reagent can significantly impact the success of incorporating this compound. The following table provides a comparative summary based on field experience and literature data.
| Coupling Reagent | Relative Efficiency for N-Me-AA | Key Advantages | Potential Issues/Considerations | Recommended Base |
| HATU | Very High | Gold standard for difficult couplings; extensive literature support.[7] | Can cause guanidinylation of the N-terminus if used in large excess or with extended pre-activation.[12][13] Benzotriazole-based, posing a higher safety risk.[10] | DIEA, 2,4,6-Collidine |
| HCTU | High | More cost-effective than HATU with comparable efficiency in many cases. | Less effective than HATU for the most extreme cases of steric hindrance. Benzotriazole-based. | DIEA, 2,4,6-Collidine |
| COMU | Very High | Oxyma-based, therefore non-explosive and considered safer.[10] High solubility and water-soluble byproducts.[9][11] Requires only 1 equivalent of base for activation.[11] | Newer reagent with slightly less historical data than HATU. | DIEA, 2,4,6-Collidine |
| PyAOP | High | Phosphonium salt, effective for hindered couplings. | Can be more expensive. Byproducts can sometimes be more difficult to remove. | DIEA, NMM |
| DIC/OxymaPure | Moderate | Cost-effective and simple carbodiimide chemistry. Safer than DIC/HOBt. | Generally lower reactivity than uronium salts; may require longer coupling times or double coupling, increasing risk of side reactions. | N/A |
Validated Protocols for Automated Synthesis
The following protocols are designed for a standard automated peptide synthesizer and assume a resin loading of 0.3-0.6 mmol/g. All equivalents are calculated based on the initial resin loading.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is the recommended starting point for ensuring the successful incorporation of this compound.
Reagents:
-
This compound: 4.0 eq.
-
HATU: 3.9 eq.
-
Base (DIEA or 2,4,6-Collidine): 8.0 eq.
-
Solvent: Anhydrous, peptide-grade DMF or NMP
Workflow:
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Perform standard Fmoc deprotection using 20% piperidine in DMF. A typical protocol is a 3-minute treatment followed by a 7-minute treatment.
-
Washing: Thoroughly wash the resin with DMF (at least 5 cycles) to remove all traces of piperidine.
-
Amino Acid Pre-activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. Add the base (8 eq.) and allow the solution to pre-activate for 3-5 minutes.
-
Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for 60 to 120 minutes. Longer reaction times are crucial for sterically hindered residues.
-
Post-Coupling Wash: Wash the resin thoroughly with DMF (at least 5 cycles).
-
Completion Check & Double Coupling: It is highly advisable to perform a qualitative test (such as the Isatin or Chloranil test, as the Kaiser test does not work for secondary amines) to confirm reaction completion.[7] If the test indicates incomplete coupling, immediately repeat steps 4-6 for a second coupling.
Protocol 2: Safer & Efficient Coupling using COMU
This protocol offers a safer alternative to HATU without compromising efficiency.
Reagents:
-
This compound: 3.0 eq.
-
COMU: 3.0 eq.
-
Base (DIEA or 2,4,6-Collidine): 6.0 eq.
-
Solvent: Anhydrous, peptide-grade DMF or NMP
Step-by-Step Methodology:
-
Resin Preparation & Deprotection: Follow steps 1-3 from the HATU protocol.
-
Amino Acid Pre-activation: In a separate vessel, dissolve this compound (3 eq.) and COMU (3 eq.) in DMF. Add the base (6 eq.) and allow the solution to pre-activate for 1-2 minutes.[14]
-
Coupling Reaction: Transfer the activated solution to the reaction vessel. Allow the coupling reaction to proceed for 45 to 90 minutes. COMU often exhibits faster kinetics than HATU.
-
Washing & Completion Check: Follow steps 6-7 from the HATU protocol. Perform a double coupling if necessary.
Troubleshooting & Final Considerations
-
Aggregation: If aggregation is suspected (indicated by poor resin swelling or consistently failed couplings), switching the primary solvent from DMF to NMP or using a 1:1 mixture of DMF:DMSO can help disrupt secondary structures.[15]
-
Base Selection: While DIEA is common, 2,4,6-collidine is a more sterically hindered and less nucleophilic base, which can sometimes reduce side reactions, particularly racemization, during the activation step.
-
Cleavage: The Trt group on the glutamine side chain is acid-labile and will be removed during the final TFA cleavage cocktail.[16] It is recommended to include a scavenger such as triisopropylsilane (TIPS) in the cleavage cocktail.[17]
References
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Gomółka, A., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
- Albericio, F., et al. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Valdez, C. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word.
- Merck Millipore. (n.d.). Product Focus: New reagents for peptide synthesis Novabiochem®. Merck Millipore.
- Albericio, F., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science.
- García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate.
- El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers.
- Isidro-Llobet, A., et al. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health.
- De Zotti, M., et al. (2021). Varying the composition of green binary solvent mixtures as a tool to modulate peptide synthesis. Green Chemistry.
- ChemicalBook. (2023). The process of COMU coupling reaction. ChemicalBook.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Bérubé, V., et al. (n.d.). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate.
- Fields, G. B. (Ed.). (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. BenchChem.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Advanced ChemTech. (n.d.). Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents. Advanced ChemTech.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS. BenchChem.
- Aapptec. (n.d.). COMU; CAS 1075198-30-9. Aapptec.
- Aapptec. (n.d.). Coupling Reagents. ResearchGate.
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
- Miranda, L. P., & Alewood, P. F. (n.d.). Accelerated chemical synthesis of peptides and small proteins. PNAS.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem.
Sources
- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 14. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 15. peptide.com [peptide.com]
- 16. advancedchemtech.com [advancedchemtech.com]
- 17. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Fmoc Deprotection of N-Methylated Amino Acids
A Guide for Researchers in Peptide Synthesis and Drug Development
Introduction: The Challenge and Opportunity of N-Methylated Peptides
N-methylated amino acids are crucial components in medicinal chemistry, imparting enhanced proteolytic stability, increased cell permeability, and improved pharmacokinetic profiles to peptide-based therapeutics. However, the synthetic incorporation of these valuable residues presents significant challenges, most notably during the critical N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) deprotection step in solid-phase peptide synthesis (SPPS). The steric hindrance imposed by the N-methyl group significantly slows the rate of Fmoc removal, leading to incomplete deprotection and the generation of deletion sequences. Furthermore, the increased propensity of N-methylated dipeptides to form undesirable diketopiperazines (DKPs) can lead to truncation of the peptide chain and reduced yields.[1][2]
This comprehensive guide provides a detailed analysis of the mechanistic challenges and offers field-proven protocols to achieve efficient and high-fidelity Fmoc deprotection of N-methylated amino acids. We will delve into the underlying chemical principles, compare various deprotection strategies, and provide step-by-step methodologies to empower researchers to confidently synthesize these complex yet valuable molecules.
The Mechanism of Fmoc Deprotection: An E1cB Pathway
The removal of the Fmoc group proceeds via an E1cB (Elimination Unimolecular Conjugate Base) mechanism. A base abstracts the acidic proton on the C9 position of the fluorenyl ring, forming a carbanion. This is followed by β-elimination, which liberates the highly reactive dibenzofulvene (DBF) intermediate and the free amine of the peptide.[3] The DBF molecule is subsequently scavenged by the amine base to prevent its polymerization or reaction with the newly liberated N-terminus.
The rate-determining step in this process is the initial proton abstraction. For N-methylated amino acids, the steric bulk of the N-methyl group, in addition to the side chain of the amino acid, can significantly impede the approach of the base, thereby slowing down the entire deprotection process.[2]
Navigating the Challenges: Steric Hindrance and Diketopiperazine Formation
Steric Hindrance: The primary obstacle in the Fmoc deprotection of N-methylated residues is the increased steric bulk around the nitrogen atom. This steric congestion hinders the access of the deprotecting base to the acidic proton on the Fmoc group, leading to slower reaction kinetics compared to their non-methylated counterparts. Incomplete deprotection results in the failure to couple the subsequent amino acid, leading to the formation of deletion peptides, which are often difficult to separate from the desired product.
Diketopiperazine (DKP) Formation: N-methylated amino acids, particularly when they are the second residue in the peptide chain, are highly susceptible to intramolecular cyclization to form diketopiperazines (DKPs).[1][3][4] This side reaction is initiated by the newly deprotected N-terminal amine attacking the ester linkage to the resin, cleaving the dipeptide from the solid support. The presence of an N-methyl group can favor a cis-amide bond conformation, which pre-organizes the dipeptide for this intramolecular attack, thereby accelerating DKP formation.
Comparative Analysis of Deprotection Reagents
The choice of base is critical for efficient Fmoc deprotection of N-methylated amino acids. While piperidine is the most common reagent for standard SPPS, its efficacy can be limited with these challenging residues.
| Reagent(s) | Concentration & Solvent | Advantages | Disadvantages | Key Considerations |
| Piperidine | 20-50% in DMF or NMP | Standard, well-understood reagent. | Slow deprotection for sterically hindered residues; can promote DKP formation.[2][3] | Requires extended reaction times and careful monitoring to ensure complete deprotection. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF or NMP | Very strong, non-nucleophilic base; significantly faster deprotection kinetics.[5][6] | Does not scavenge DBF, requiring a secondary amine scavenger; can increase risk of racemization at the C-terminal residue. | Often used in combination with a scavenger like piperidine or piperazine. |
| Piperazine | 5-10% in DMF or NMP | Less toxic alternative to piperidine; can reduce DKP formation compared to piperidine.[1] | Slower deprotection kinetics than piperidine for some residues. | May require longer reaction times or use in combination with a stronger base. |
| 2% DBU / 5% Piperazine | in NMP | Rapid deprotection kinetics due to DBU; significant suppression of DKP formation; piperazine acts as a DBF scavenger.[1] | Requires careful optimization of reaction times to avoid side reactions. | A highly effective and recommended method for N-methylated residues. |
Recommended Protocols
Protocol 1: Standard Piperidine-Based Deprotection (for less hindered N-methylated AAs)
This protocol can be effective for N-methylated amino acids with smaller side chains (e.g., N-methyl-Alanine, N-methyl-Glycine) but requires extended reaction times.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF or NMP.
-
DMF or NMP for washing.
Procedure:
-
Swell the peptide-resin in DMF or NMP for 30-60 minutes.
-
Drain the solvent.
-
Add the 20% piperidine solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for an initial 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine solution.
-
Continue to agitate for an additional 20-30 minutes. The extended time is crucial for ensuring complete deprotection of the sterically hindered amine.[7]
-
Drain the solution and wash the resin thoroughly with DMF or NMP (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.
-
Perform a Kaiser test or other qualitative test to confirm the presence of a free amine before proceeding to the next coupling step.
Protocol 2: Enhanced Deprotection with DBU/Piperidine
This protocol utilizes the strong basicity of DBU to accelerate deprotection while using piperidine as a scavenger.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 2% (w/v) DBU and 2% (v/v) piperidine in DMF or NMP.[5]
-
DMF or NMP for washing.
Procedure:
-
Swell the peptide-resin in DMF or NMP for 30-60 minutes.
-
Drain the solvent.
-
Add the DBU/piperidine deprotection solution to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 10-15 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for another 10-15 minutes.
-
Drain the solution and wash the resin extensively with NMP or DMF (at least 7 times) to ensure complete removal of the strong base.
-
Confirm the presence of the free amine before coupling.
Protocol 3: Optimized DKP Suppression with DBU/Piperazine
This is the highly recommended protocol for Fmoc deprotection of N-methylated amino acids, particularly those prone to DKP formation. The combination of a strong, non-nucleophilic base (DBU) for rapid deprotection and a less-nucleophilic scavenger (piperazine) effectively minimizes the time the free N-terminus is available for intramolecular cyclization.[1]
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 2% (w/v) DBU and 5% (w/v) piperazine in NMP.[1]
-
NMP for washing.
Procedure:
-
Swell the peptide-resin in NMP for 30-60 minutes.
-
Drain the NMP.
-
Add the 2% DBU / 5% piperazine in NMP solution to the resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with fresh deprotection solution for another 5-7 minutes.
-
Drain the solution and immediately wash the resin thoroughly with NMP (5-7 times). Timeliness is critical to prevent prolonged exposure of the deprotected amine.
-
Proceed immediately to the next coupling step after confirming the presence of the free amine. The rapid subsequent acylation is key to preventing DKP formation.[1]
Conclusion and Best Practices
The successful incorporation of N-methylated amino acids into peptides hinges on a carefully optimized Fmoc deprotection strategy. While standard piperidine protocols may suffice for less demanding sequences, the use of stronger, non-nucleophilic bases like DBU in combination with a suitable scavenger such as piperazine is highly recommended to overcome steric hindrance and suppress diketopiperazine formation.
Key Takeaways for Success:
-
Embrace Stronger Bases: For sterically hindered N-methylated residues, DBU-based cocktails offer significantly faster and more complete deprotection.
-
Prioritize DKP Suppression: The 2% DBU / 5% piperazine in NMP protocol is particularly effective at minimizing DKP formation.
-
Optimize Reaction Times: Carefully monitor deprotection times to ensure completeness without promoting side reactions.
-
Thorough Washing is Non-Negotiable: Ensure complete removal of the deprotection reagents, especially strong bases like DBU, to prevent interference with subsequent coupling steps.
-
Act Quickly After Deprotection: Proceed to the next coupling step immediately after deprotection and washing to minimize the window for DKP formation.
By understanding the underlying chemical principles and implementing these robust protocols, researchers can confidently navigate the challenges of synthesizing N-methylated peptides, unlocking their vast potential in drug discovery and development.
References
- Albericio, F., & Carpino, L. A. (1997). The Fmoc/tBu strategy: a standard protocol. Methods in enzymology, 289, 104–126.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Yang, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11883–11889. [Link]
- Aapptec. (n.d.). Fmoc Removal with DBU.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Hart, M. B., & Garner, P. (2014). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central.
-
García-Martín, F., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4896. [Link]
- Royal Society of Chemistry. (n.d.). Mechanism of Fmoc deprotection and trapping of dibenzofulvene. RSC Publishing.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Royal Society of Chemistry. (n.d.). Kinetics of Fmoc deprotection. RSC Publishing.
- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
- ACS Publications. (n.d.).
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. renyi.hu [renyi.hu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Cleavage of the Trityl (Trt) Group from Gln(Trt) Residues
Abstract
The trityl (Trt) group is a widely utilized protecting group for the side-chain amide of glutamine (Gln) in peptide synthesis. Its bulky, acid-labile nature provides robust protection during chain elongation while allowing for efficient removal during the final deprotection step. This guide provides an in-depth technical overview of the cleavage of the Trt group from Gln(Trt) residues. It covers the underlying chemical mechanisms, detailed protocols for both solid-phase and solution-phase applications, strategies to mitigate common side reactions such as pyroglutamate formation, and troubleshooting advice. This document is intended for researchers, scientists, and professionals in drug development engaged in peptide chemistry.
Introduction: The Role of Gln(Trt) in Peptide Synthesis
Glutamine is a functionally important amino acid, but its unprotected side-chain amide can pose challenges during peptide synthesis. Under certain conditions, the amide can undergo undesirable side reactions. The use of a side-chain protecting group is therefore standard practice in modern peptide synthesis.
The trityl (Trt) group is a popular choice for protecting the side-chain amide of glutamine (Fmoc-Gln(Trt)-OH) for several key reasons:
-
Prevention of Side Reactions: It effectively prevents the dehydration of the amide to a nitrile during activation and coupling steps.
-
Enhanced Solubility: The bulky and hydrophobic nature of the Trt group often improves the solubility of the protected amino acid derivative in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF).[1]
-
Acid Lability: The Trt group is highly susceptible to cleavage under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which is compatible with most solid-phase peptide synthesis (SPPS) strategies.[1]
This application note will focus exclusively on the final, critical step: the efficient and clean removal of the Trt group to yield the desired glutamine-containing peptide.
Mechanism of Trityl Group Cleavage
The cleavage of the Trt group from the Gln side-chain is an acid-catalyzed process. The mechanism proceeds via the following steps:
-
Protonation: The strong acid, typically TFA, protonates the nitrogen atom of the Gln side-chain amide that is attached to the trityl group.
-
Carbocation Formation: The protonation weakens the C-N bond, leading to the departure of the highly stable triphenylmethyl carbocation (trityl cation). This stability is due to the extensive resonance delocalization of the positive charge across the three phenyl rings.
-
Scavenging: The liberated trityl cation is a reactive electrophile that can potentially re-attach to nucleophilic residues in the peptide chain (e.g., Trp, Met, Cys, Tyr) or to the newly deprotected Gln side-chain.[2] To prevent these deleterious side reactions, "scavengers" are included in the cleavage cocktail to trap the trityl cation.
Figure 1: Mechanism of Acid-Catalyzed Gln(Trt) Cleavage.
Cleavage Cocktails: Composition and Rationale
The choice of cleavage cocktail is paramount for achieving high yield and purity. The composition is tailored to the peptide sequence and the other protecting groups present.
The Role of Scavengers
Scavengers are nucleophilic compounds added to the cleavage mixture to quench the reactive carbocations generated during deprotection. For Trt group cleavage, the primary carbocation of concern is the trityl cation.
-
Triisopropylsilane (TIPS): An excellent scavenger that efficiently reduces the trityl cation to triphenylmethane. It is highly effective and helps to create "odorless" cleavage cocktails.
-
Water: Acts as a scavenger and is also necessary for the hydrolysis of some linker types in SPPS.
-
1,2-Ethanedithiol (EDT): A traditional and effective scavenger, but its strong, unpleasant odor has led to its replacement by reagents like TIPS in many modern protocols.
-
Thioanisole: Can accelerate the removal of some arginine protecting groups (e.g., Pmc, Pbf) but should be used with caution as it can also promote other side reactions.[1]
Standard Cleavage Cocktails
The following table summarizes commonly used cleavage cocktails for the final deprotection of peptides containing Gln(Trt) residues.
| Reagent Cocktail | Composition (v/v/v) | Key Applications & Remarks |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A classic, robust cocktail for complex peptides. The combination of scavengers provides broad protection. Malodorous due to EDT and thioanisole. |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | An "odorless" alternative to Reagent K. Particularly effective for peptides with Trt-protected residues.[3] |
| TFA/TIPS/Water | TFA / TIPS / H₂O (95:2.5:2.5) | A widely used, simple, and effective general-purpose cleavage cocktail. Suitable for most standard peptides. |
| TFA/Water | TFA / H₂O (95:5) | Used for peptides that do not contain sensitive residues like Trp, Met, or Cys. Not recommended for Trt cleavage due to the lack of an effective scavenger. |
Potential Side Reaction: Pyroglutamate Formation
A significant potential side reaction, particularly when glutamine is at the N-terminus of a peptide, is the formation of a pyroglutamyl (pGlu) residue. This intramolecular cyclization is catalyzed by the acidic conditions of the cleavage step.
The reaction involves the nucleophilic attack of the N-terminal α-amino group on the side-chain amide carbonyl, leading to the formation of a five-membered lactam ring and the elimination of ammonia.
Figure 2: Mechanism of Pyroglutamate Formation from N-terminal Gln.
Once formed, the pGlu residue blocks the N-terminus, preventing sequencing by Edman degradation and potentially altering the biological activity of the peptide.
Mitigation Strategies for Pyroglutamate Formation
While the formation of pGlu from N-terminal Gln can be a concern, several strategies can minimize this side reaction:
-
Limit Cleavage Time: The extent of pGlu formation is time-dependent. It is advisable to limit the cleavage reaction time to the minimum required for complete deprotection (typically 1.5 to 3 hours).
-
Moderate Temperature: Perform the cleavage at room temperature. Elevated temperatures can accelerate the rate of pGlu formation.
-
Cleavage Cocktail Choice: While acidic conditions are necessary for Trt removal, excessively harsh or prolonged exposure should be avoided. The standard TFA/TIPS/H₂O cocktail is generally a good balance.
-
Positional Considerations: If possible, designing the peptide sequence so that Gln is not at the N-terminus can circumvent this issue entirely.
It is noteworthy that studies have shown that incomplete deprotection of N-terminal Asn(Trt) can be problematic, while N-terminal Gln(Trt) is generally deprotected without issue under standard conditions.[4]
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Global Deprotection and Cleavage from Solid Support (SPPS)
This protocol is applicable for peptides synthesized on acid-labile resins (e.g., Wang, Rink Amide).
Figure 3: Workflow for SPPS Cleavage and Deprotection.
Materials:
-
Peptide-resin (dried)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., TFA/TIPS/H₂O, 95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (typically 50-200 mg) into a reaction vessel (e.g., a sintered glass funnel or a syringe with a frit).
-
Washing: Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF and to swell the resin.
-
Drying: Dry the resin under a stream of nitrogen or in a desiccator under vacuum for at least 15 minutes. It is crucial to remove all DCM, as its presence can dilute the TFA and reduce cleavage efficiency.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (a general rule is 10 mL per gram of resin). Ensure the resin is fully submerged.
-
Incubation: Stopper the vessel and allow the reaction to proceed at room temperature with occasional gentle agitation for 1.5 to 3 hours.
-
Peptide Collection: Filter the cleavage mixture away from the resin beads and collect the filtrate in a clean centrifuge tube.
-
Resin Wash: Wash the resin beads with a small additional volume of fresh cleavage cocktail (1-2 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes). Carefully decant the ether.
-
Washing: Wash the peptide pellet twice more with cold ether, repeating the centrifugation and decanting steps, to remove residual scavengers and cleavage byproducts.
-
Drying: After the final ether wash, dry the peptide pellet under a stream of nitrogen or in a desiccator to obtain the crude peptide.
-
Analysis and Purification: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) for analysis by analytical RP-HPLC and mass spectrometry. Purify the bulk of the crude peptide by preparative RP-HPLC.
Protocol 2: Trityl Group Cleavage in Solution Phase
This protocol is for deprotecting a Gln(Trt)-containing peptide that is already cleaved from the resin or has been synthesized in solution.
Materials:
-
Gln(Trt)-containing peptide
-
DCM or other suitable organic solvent
-
Cleavage Cocktail (e.g., TFA/TIPS/H₂O, 95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Trt-protected peptide in a minimal amount of DCM or another appropriate solvent in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Cleavage Cocktail: Slowly add the cleavage cocktail to the peptide solution. The amount will depend on the scale, but a significant excess of TFA is required.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC by taking small aliquots from the reaction mixture.
-
Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Precipitation and Isolation: Add cold diethyl ether to the resulting residue to precipitate the deprotected peptide. Isolate the peptide by filtration or centrifugation as described in Protocol 1.
-
Drying and Analysis: Dry the crude peptide and analyze its purity by HPLC and confirm its identity by mass spectrometry before further purification.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Cleavage (Trt group still present on HPLC/MS) | 1. Insufficient reaction time. 2. Diluted TFA due to residual solvent (DCM, DMF). 3. Steric hindrance in a complex or aggregated peptide. | 1. Extend the cleavage time to 4 hours.[5] 2. Ensure the resin is thoroughly dried before adding the cleavage cocktail. 3. If still incomplete after 4 hours, precipitate the peptide and subject it to a second cleavage treatment with fresh reagents. |
| Low Peptide Yield | 1. Incomplete precipitation in ether. 2. Peptide is highly soluble in ether. 3. Inefficient cleavage from the resin. | 1. Ensure the ether is ice-cold and use a larger volume (10-15 fold excess). 2. Try precipitating with a different non-polar solvent like methyl t-butyl ether (MTBE). 3. Check the stability of your resin's linker to the cleavage conditions. |
| Presence of pGlu Peak (Mass -17 Da from expected N-terminal Gln) | 1. N-terminal Gln has cyclized. 2. Cleavage time was too long or temperature was too high. | 1. This side product is often difficult to separate from the desired peptide. Optimize cleavage time and temperature on a small scale for future syntheses. 2. Reduce cleavage time to the minimum necessary (e.g., 1.5 hours) and ensure the reaction is at room temperature. |
| Additional Peaks in HPLC/MS (Mass +242 Da or other adducts) | 1. Trityl cation re-attachment to the peptide. 2. Insufficient or inappropriate scavengers. | 1. Ensure an adequate amount of scavenger (like TIPS) is present in the cleavage cocktail. 2. Use a more robust scavenger cocktail, such as Reagent B or K. |
Conclusion
The cleavage of the trityl group from Gln(Trt) residues is a critical step in the synthesis of many peptides. By understanding the underlying chemical mechanisms, selecting the appropriate cleavage cocktail, and being aware of potential side reactions like pyroglutamate formation, researchers can achieve high yields of pure, deprotected peptides. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful deprotection of Gln(Trt)-containing peptides in both solid-phase and solution-phase applications.
References
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using Nα-trityl-amino acids. Digital.CSIC. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
ResearchGate. (2018, November 1). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
- Liu, D., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry.
- Friede, M., Denery, S., Neimark, J., Kieffer, S., Gausepohl, H., & Briand, J. P. (1992). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Peptide research, 5(3), 145–147.
Sources
Application Notes & Protocols: Strategic Incorporation of Fmoc-N-Me-Gln(Trt)-OH in the Synthesis of Peptide Drug Discovery Libraries
Abstract
The strategic modification of peptides is a cornerstone of modern drug discovery, aiming to overcome the inherent pharmacokinetic limitations of native peptides, such as poor metabolic stability and low membrane permeability. N-methylation of the peptide backbone is a powerful and frequently employed strategy to imbue peptides with more "drug-like" properties. This guide provides an in-depth technical overview and detailed protocols for the effective utilization of Fmoc-N-Me-Gln(Trt)-OH, a key building block for introducing N-methylated glutamine residues into synthetic peptides. We will explore the rationale behind its use, the specific roles of its protecting groups, and provide validated, step-by-step protocols for its incorporation during solid-phase peptide synthesis (SPPS) for the generation of diverse peptide libraries.
Introduction: The Power of N-Methylation in Peptide Drug Design
Peptides offer high target affinity and specificity, making them attractive therapeutic candidates. However, their utility is often hampered by rapid degradation by proteases and poor oral bioavailability.[1][2][3] N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a minimalist modification that profoundly enhances a peptide's pharmacokinetic profile.[4][5]
Key benefits of N-methylation include:
-
Enhanced Metabolic Stability: The N-methyl group sterically shields the adjacent peptide bond from cleavage by proteolytic enzymes.[4]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cellular membranes.[4][6]
-
Conformational Rigidity: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and potentially increase receptor affinity and selectivity.[4]
-
Modulation of Binding Affinity: The altered conformation and hydrogen bonding capacity can be strategically used to fine-tune the binding affinity and specificity of the peptide for its target.[2][6]
The synthesis of libraries of N-methylated peptides is therefore a critical approach in drug discovery to screen for candidates with optimized therapeutic properties.[1]
The Building Block: A Deep Dive into this compound
This compound (N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-N-ω-trityl-L-glutamine) is a meticulously designed amino acid derivative for use in Fmoc-based solid-phase peptide synthesis (SPPS).[7] Each component of this molecule has a specific and critical function.
Figure 1: Annotated components of this compound.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This is the temporary protecting group for the α-amine. Its key advantage is its lability to mild basic conditions (typically a piperidine solution), which leaves acid-labile side-chain protecting groups and the resin linkage intact, forming the basis of orthogonal SPPS.[8]
-
N-Methyl (N-Me) Group: This is the functional modification. As discussed, it provides steric hindrance at the α-nitrogen, which is the primary reason for the synthetic challenges associated with these building blocks.[4]
-
Trityl (Trt) Group: This bulky, acid-labile group protects the side-chain amide of the glutamine residue. The Trt group serves two critical purposes:
-
Prevents Side Reactions: It shields the amide nitrogen from reacting with activated amino acids during coupling steps.[9]
-
Enhances Solubility: Unprotected Fmoc-Gln-OH has very poor solubility in common SPPS solvents like DMF. The lipophilic Trt group significantly improves the solubility of the derivative, making it much easier to handle and ensuring efficient coupling.[9] The Trt group is readily cleaved during the final acidolytic cleavage step from the resin.[9]
-
The Challenge: Overcoming Steric Hindrance in Coupling
The primary obstacle in synthesizing N-methylated peptides is the reduced nucleophilicity and increased steric bulk of the secondary amine on the growing peptide chain after the incorporation of an N-methylated residue.[1][4] This makes the subsequent coupling of the next amino acid inefficient and slow.[10] Standard coupling reagents are often insufficient, leading to incomplete reactions and deletion sequences in the final peptide library.
To overcome this, highly efficient coupling reagents are mandatory. These reagents rapidly form highly reactive species that can overcome the steric barrier.
| Coupling Reagent Class | Examples | Mechanism of Action | Efficacy with N-Me AA |
| Uronium/Aminium Salts | HATU , HBTU, TBTU | Form highly reactive OAt or OBt esters.[11] | HATU is highly effective and recommended for coupling to N-methylated residues.[1][12] HBTU and TBTU are less effective.[12] |
| Phosphonium Salts | PyAOP , PyBOP | Form highly reactive OAt or OBt esters. | PyAOP and PyBOP/HOAt are reported as promising reagents for these difficult couplings.[10] |
| Other | BOP-Cl, PyBrOP | Form acid chlorides or other highly reactive species. | Can be effective but may require stricter anhydrous conditions or lead to increased racemization.[1][13] |
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids.
Experimental Protocols
These protocols are designed for manual or automated solid-phase peptide synthesis using standard resins like Rink Amide or 2-Chlorotrityl Chloride resin.
Materials and Reagents
-
Resin: Rink Amide (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids), 100-200 mesh.
-
Amino Acid Derivative: this compound.
-
Standard Fmoc-Amino Acids: With appropriate acid-labile side-chain protection (e.g., Trt, Boc, tBu, Pbf).
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF). Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
Primary Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Reagent B (TFA/Phenol/Water/TIPS, 88:5:5:2, v/w/v/v) or similar standard cocktail.
-
Precipitation/Washing: Cold Diethyl Ether.
Workflow Diagram: Single Coupling Cycle
Figure 2: Standard SPPS cycle for incorporating an amino acid.
Protocol 1: Standard Coupling of this compound
This protocol describes the incorporation of this compound onto a free N-terminal amine of the growing peptide chain attached to the solid support.
-
Resin Preparation: Start with the peptide-resin that has undergone Fmoc deprotection and has a free N-terminal amine. Ensure the resin is well-swollen in DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Activation: Add DIPEA (6 eq.) to the activation solution. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Causality Note: The extended coupling time compared to standard amino acids is necessary to ensure the reaction goes to completion due to the steric hindrance of the N-methyl group. Using highly efficient HATU is critical here.[12]
-
-
Monitoring the Coupling: Perform a Kaiser test or a similar colorimetric test to check for the presence of free primary amines. Note: If coupling to an N-methylated residue, the Kaiser test is not applicable as it tests for primary amines. In that case, a bromophenol blue test can be used.[12] If the coupling is incomplete, a second coupling (double coupling) may be necessary.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. Follow with DCM and IPA washes to prepare for the next step.
Protocol 2: Coupling to an N-Methylated Residue
This is the most challenging step in the synthesis of N-methylated peptides.
-
Resin Preparation: Start with the peptide-resin where the N-terminal residue is N-Me-Gln(Trt) and has been Fmoc-deprotected. The N-terminus is now a secondary amine.
-
Activation and Coupling: Follow the same steps as in Protocol 4.3, using the next standard Fmoc-amino acid.
-
Critical Consideration: The coupling time may need to be extended (e.g., 2-4 hours) or performed at a slightly elevated temperature (e.g., 35-40°C) to drive the reaction to completion. Microwave-assisted coupling is also a highly effective strategy to overcome the steric hindrance.[2]
-
-
Monitoring and Washing: As the N-terminus is a secondary amine, the Kaiser test will yield a negative result. Use an alternative test like the bromophenol blue test to monitor the reaction. Wash the resin thoroughly as described previously.
Protocol 3: Final Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the completed peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail (e.g., Reagent B) to the resin (approx. 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Causality Note: This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Trt group from the glutamine side-chain.[9] The scavengers (phenol, TIPS) in the cocktail capture the reactive trityl cations, preventing re-attachment to sensitive residues like Tryptophan.
-
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the crude peptide and purify using reverse-phase HPLC.
Conclusion and Best Practices
The successful synthesis of peptide libraries incorporating N-methylated residues is a balance between understanding the inherent chemical challenges and employing robust, optimized protocols. This compound is an invaluable building block that, despite the synthetic hurdles posed by its N-methyl group, offers a reliable pathway to novel peptide therapeutics.
Key Takeaways for Success:
-
Always use high-potency coupling reagents like HATU for any coupling step involving an N-methylated amino acid.
-
Do not rely on the Kaiser test after incorporating an N-methylated residue; use an alternative like the bromophenol blue test.
-
Be prepared to extend coupling times or employ double coupling, especially when coupling onto an N-methylated residue.
-
The Trt group on the glutamine side-chain is your ally , improving solubility and preventing side reactions. Ensure complete removal during the final cleavage step.
By following these guidelines and protocols, researchers can confidently incorporate this compound into their synthesis workflows, paving the way for the discovery of next-generation peptide drugs with superior pharmacokinetic profiles.
References
-
ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Available from: [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available from: [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein Peptide Blog. Available from: [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available from: [Link]
-
Watson, K. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word. Available from: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Bock, A., et al. (2018). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In: Peptide Synthesis. Methods in Molecular Biology, vol 1787. Humana Press, New York, NY. Available from: [Link]
-
Di Gioia, M.L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(12), 983-992. Available from: [Link]
-
Zhang, S., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Organic Letters. Available from: [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry. Available from: [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available from: [Link]
-
Wang, Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemscene.com [chemscene.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. peptide.com [peptide.com]
- 13. reddit.com [reddit.com]
Application Note: Strategic Incorporation of Fmoc-N-Me-Gln(Trt)-OH for the Synthesis of Advanced Cell-Penetrating Peptides
Abstract
Cell-penetrating peptides (CPPs) represent a formidable class of vectors for intracellular delivery of therapeutic agents. However, their clinical translation is often hampered by poor metabolic stability and limited bioavailability. A key strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone. This modification enhances proteolytic resistance and modulates conformational flexibility, which can significantly improve membrane permeability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Fmoc-N-Me-Gln(Trt)-OH in the solid-phase peptide synthesis (SPPS) of N-methylated CPPs. We will explore the rationale behind this modification, provide validated, step-by-step protocols for its efficient incorporation, and discuss the critical parameters for success.
Introduction: The Rationale for N-Methylation in CPP Development
Cell-penetrating peptides, typically short sequences of 5-30 amino acids, have the remarkable ability to traverse cellular membranes and deliver a wide array of cargo, from small molecules to large proteins and nucleic acids.[1][2] Their potential in therapeutics is vast, yet their peptide nature renders them susceptible to rapid degradation by proteases in biological systems.
N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a powerful and minimalist chemical modification to address this challenge.[3][4] This seemingly minor alteration imparts significant changes to the peptide's physicochemical properties:
-
Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from enzymatic cleavage, prolonging the peptide's half-life in vivo.[5]
-
Increased Lipophilicity & Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the peptide's overall polarity.[5] This increased lipophilicity can facilitate passive diffusion across the hydrophobic cell membrane, a critical step for CPP function.[6]
-
Conformational Control: The steric bulk of the methyl group restricts the rotation around the peptide bond, influencing the peptide's secondary structure. This can pre-organize the CPP into a bioactive conformation that is more favorable for membrane interaction.
The incorporation of N-methylated glutamine, using This compound , is particularly strategic. The glutamine side chain can participate in crucial hydrogen bonding interactions, and its N-methylation can fine-tune the peptide's solubility and interaction profile without drastically altering its overall charge, which is often important for the initial electrostatic interactions of CPPs with the cell surface.[1]
The Building Block: Understanding this compound
Successful synthesis of N-methylated peptides via Fmoc-SPPS relies on using pre-methylated, appropriately protected amino acid building blocks.
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: This base-labile protecting group on the α-amine allows for sequential, controlled elongation of the peptide chain. It is stable to the acidic conditions used for side-chain deprotection and cleavage.
-
N-Methyl Group: Pre-installed on the α-amine, this is the key modification for enhancing the CPP's properties.
-
Trt (Trityl) Group: This bulky, acid-labile group protects the side-chain amide of glutamine. Its lability ensures its complete removal during the final cleavage step with trifluoroacetic acid (TFA), preventing side reactions like dehydration to a nitrile.
The combination of these groups makes this compound a robust building block for introducing N-methylated glutamine into a target CPP sequence.
Experimental Protocols: Solid-Phase Synthesis
The primary challenge in synthesizing N-methylated peptides is the coupling step involving the N-methylated amine.[5] The secondary amine of the N-methylated residue is less nucleophilic and more sterically hindered than a primary amine, leading to slower reaction kinetics.[5] Therefore, standard coupling conditions are often insufficient and require optimization.
Materials and Reagents
| Reagent/Material | Recommended Grade/Type |
| Resin | Rink Amide or Sieber Amide resin (for C-terminal amide) |
| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM) - Peptide Synthesis Grade |
| Fmoc-Amino Acids | Standard, side-chain protected Fmoc-amino acids |
| N-Methyl Building Block | This compound |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF |
| Coupling Reagents | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU, PyAOP, or PyBOP/HOAt |
| Base | N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine |
| Washing Solvents | DMF, DCM, Isopropanol (IPA) |
| Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) |
| Precipitation Solvent | Cold Diethyl Ether |
Workflow for SPPS of N-Methylated CPPs
The following diagram illustrates the key steps in a typical SPPS cycle for incorporating an N-methylated amino acid.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for Incorporating this compound
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly.
1. Resin Preparation and Swelling:
-
Place the peptide-resin (with the N-terminal Fmoc group removed from the previous residue) in a reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 5 mL).
2. Coupling of this compound (Critical Step):
-
Rationale: Due to the steric hindrance and reduced nucleophilicity of the N-methylated amine on the growing peptide chain, a more potent coupling reagent than standard HCTU/HBTU is highly recommended.[7][8][9] HATU is an excellent choice as it forms a highly reactive acylating species.[9] An extended coupling time is crucial to drive the reaction to completion.
-
Procedure: a. In a separate vial, dissolve This compound (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (2 mL). b. Add DIEA (0.8 mmol, 8 eq.) to the activation solution. Allow to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the swelled resin. d. Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult couplings (e.g., coupling another bulky residue onto the N-methylated glutamine), this time can be extended to 4 hours or overnight.[8] e. Optional but Recommended: Perform a Kaiser test or other colorimetric test to monitor coupling completion. Note: The secondary amine will not give a positive (blue) result with ninhydrin. A chloranil test is a suitable alternative.
3. Washing:
-
After the coupling reaction, drain the vessel and wash the resin extensively with DMF (5 x 5 mL) to remove excess reagents and byproducts.
4. Capping (Optional):
-
Rationale: To permanently block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed. This is particularly important if the coupling efficiency is suspected to be low.
-
Procedure: a. Treat the resin with a solution of acetic anhydride (5%) and DIEA (5%) in DMF for 10 minutes. b. Wash the resin with DMF (3 x 5 mL).
5. Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5-7 minutes. Drain.
-
Repeat the piperidine treatment for another 5-7 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL). The resin is now ready for the coupling of the next amino acid.
Final Cleavage and Deprotection
1. Preparation:
-
After the final amino acid has been coupled and deprotected, wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
2. Cleavage:
-
Prepare a cleavage cocktail of 95% TFA / 2.5% H₂O / 2.5% TIS .
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the reactive Trityl cations released from the Gln side chain and other protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
3. Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether (approx. 40-50 mL).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final N-methylated CPP by mass spectrometry (e.g., LC-MS).
Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield | Insufficient activation; Short coupling time; Steric hindrance. | Switch to a stronger coupling reagent like HATU or PyAOP.[10] Increase coupling time to 4 hours or overnight. Double coupling (repeating the coupling step) may be necessary. |
| Peptide Aggregation during Synthesis | High peptide density on resin; Hydrophobic sequences. | Use a lower loading resin. Incorporate pseudoproline dipeptides or use a solvent like N-methylpyrrolidone (NMP) which has better solvating properties. |
| Side Reactions during Cleavage | Incomplete scavenging of protecting groups. | Ensure sufficient scavenger (TIS) is used, especially for peptides containing Trp, Met, or Cys residues. Keep cleavage time to the minimum required. |
| Multiple Peaks in HPLC | Presence of cis/trans isomers around the N-methylated peptide bond. | This is an inherent property of N-methylated peptides.[10] Heating the sample prior to injection or altering the HPLC mobile phase pH can sometimes help in coalescing the peaks. |
Conclusion
The strategic incorporation of N-methylated amino acids, such as this compound, is a field-proven method for enhancing the drug-like properties of cell-penetrating peptides. While the synthesis of N-methylated peptides presents unique challenges, particularly at the coupling stage, these can be overcome with optimized protocols using potent activating reagents and extended reaction times. The methodologies described in this application note provide a robust framework for researchers to successfully synthesize N-methylated CPPs, paving the way for the development of more stable and effective peptide-based therapeutics.
References
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
-
Graczyk, R., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
-
Vinogradov, A. A., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 136(39), 13538-13541.
-
LifeTein. (2024). Should My Peptide Be Methylated? LifeTein Peptide Blog.
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Guzmán-Mendoza, D., et al. (2024). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. International Journal of Molecular Sciences, 25(3), 1836.
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
-
Laufer, B., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 187-201). Humana Press.
-
Pícharová, Z., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7592.
-
Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(1), 254-269.
-
Reddit user discussion on SPPS for N-Methylated Peptides. (2023). r/chemistry.
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177.
-
Henriksen, N. M., et al. (2015). Toward accurately modeling N-methylated cyclic peptides. Physical Chemistry Chemical Physics, 17(28), 18723-18733.
-
Liu, S., et al. (2022). Applications of cell penetrating peptide-based drug delivery system in immunotherapy. Frontiers in Immunology, 13, 991733.
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166.
-
Lättig-Tünnemann, G., et al. (2011). Nα-Methylation of arginine: Implications for cell-penetrating peptides. Chembiochem, 12(12), 1819-1822.
-
Arukuusk, M., et al. (2022). Cell-Penetrating Peptides: Promising Therapeutics and Drug-Delivery Systems for Neurodegenerative Diseases. Molecular Pharmaceutics, 19(6), 1784-1798.
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
-
O'Connell, M. A., et al. (2009). Chemical synthesis and biological activity of peptides incorporating an ether bridge as a surrogate for a disulfide bond. Organic & Biomolecular Chemistry, 7(6), 1123-1131.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Fmoc Deprotection for N-Methylated Residues
Welcome to the technical support center dedicated to addressing a critical challenge in Solid-Phase Peptide Synthesis (SPPS): the incomplete deprotection of Fmoc-N-methylated amino acids. The inclusion of N-methylated residues is a key strategy for enhancing the pharmacokinetic properties of therapeutic peptides, improving their metabolic stability, membrane permeability, and, in some cases, oral bioavailability. However, the increased steric hindrance around the secondary amine makes the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group significantly more challenging than for primary amino acids.
This guide provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical rationale to help you overcome these synthetic hurdles and achieve higher purity of your target N-methylated peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My chloranil test is negative (or weak) after a standard piperidine deprotection protocol on an N-methylated residue. What is the likely cause?
A negative or weak chloranil test after deprotection of an N-methylated residue is a strong indicator of incomplete Fmoc removal. Unlike the Kaiser test, which is specific for primary amines, the chloranil test is essential for detecting the presence of secondary amines, such as those on N-methylated amino acids.
The primary culprit for incomplete deprotection is the increased steric bulk imparted by the N-methyl group, which sterically hinders the approach of the piperidine base to the acidic proton on the fluorenyl ring of the Fmoc group. This slows down the deprotection kinetics significantly compared to non-methylated residues.
Underlying Mechanism: Fmoc deprotection proceeds via a β-elimination mechanism. A base, typically piperidine, abstracts a proton from the C9 position of the fluorene ring. This is the rate-limiting step and is highly sensitive to steric hindrance. The resulting carbanion is unstable and rapidly eliminates dibenzofulvene (DBF), which is then scavenged by piperidine to form a stable adduct.[1] The methyl group on the amide nitrogen creates a more crowded environment, impeding this initial proton abstraction.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for incomplete Fmoc deprotection of N-methylated residues.
Question 2: I'm still observing incomplete deprotection even after extending the piperidine treatment time. What are my next steps?
If extended deprotection with standard 20% piperidine in DMF is insufficient, it's time to employ a more potent deprotection strategy. The steric hindrance of N-methylated residues often requires a stronger base or additional energy to drive the reaction to completion.
Recommended Solutions:
-
Option A: Incorporate a Stronger, Non-Nucleophilic Base (DBU). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic amidine base that is significantly stronger than piperidine and can accelerate Fmoc removal.[2][3] Since DBU does not form a stable adduct with the dibenzofulvene (DBF) byproduct, a scavenger like piperidine is still necessary.[2]
-
Caution: DBU can promote aspartimide formation in sequences containing aspartic acid.[3] Evaluate your sequence before using DBU.
-
-
Option B: Utilize a Piperazine-Based Cocktail. Piperazine is another effective base for Fmoc removal and can be used in combination with DBU to create a powerful deprotection solution, especially for aggregation-prone sequences.[4]
-
Option C: Leverage Microwave Energy. Microwave-assisted SPPS can significantly accelerate the deprotection of sterically hindered amino acids, including N-methylated residues.[5][6][7] The application of microwave energy can often reduce deprotection times to a few minutes.[8]
Comparative Table of Deprotection Cocktails:
| Deprotection Cocktail | Composition | Typical Conditions | Advantages | Disadvantages |
| Standard | 20% Piperidine in DMF | 2 x 10-20 min, Room Temp | Standard, well-established | Often insufficient for N-methylated residues |
| DBU-Enhanced | 2% DBU / 2% Piperidine in DMF | 1 x 5-10 min, Room Temp | Faster deprotection kinetics[3] | Can promote aspartimide formation[3] |
| DBU/Piperazine | 2% DBU / 5% Piperazine in DMF/NMP | 1 x 5-10 min, Room Temp | Highly effective for difficult sequences[4] | Potential for side reactions with DBU |
| Microwave-Assisted | 20% Piperidine in DMF | 1-2 x 3 min @ 75-80°C | Rapid and highly efficient[6][8] | Requires specialized equipment |
Question 3: How do I perform the Chloranil test to confirm deprotection of an N-methylated residue?
The Chloranil test (or Isatin test for proline) is a qualitative colorimetric assay used to detect the presence of free secondary amines on the resin.[9] A positive result (typically a blue or green bead color) indicates successful Fmoc deprotection.
Experimental Protocol: Chloranil Test
-
Sample Preparation: After the deprotection step and thorough washing of the resin with DMF, take a small sample of the resin beads (approx. 1-2 mg).
-
Reagent Addition: Add 2-3 drops of a saturated solution of chloranil in toluene and 2-3 drops of acetaldehyde to the resin beads.
-
Incubation: Gently agitate the mixture and allow it to stand at room temperature for 5-10 minutes.
-
Observation: Observe the color of the resin beads. A blue or greenish-blue color indicates the presence of a free secondary amine (successful deprotection). Yellow or colorless beads suggest incomplete or failed deprotection.
Question 4: I'm concerned about side reactions when using stronger bases like DBU. What are the main risks and how can I mitigate them?
The primary side reaction of concern when using DBU is the formation of aspartimide, which can occur when an Asp residue is present in the peptide sequence.[3] This intramolecular cyclization is base-catalyzed and can lead to the formation of a succinimide ring, which can then be opened by the deprotection base to form β-aspartyl and iso-aspartyl peptides.
Mitigation Strategies:
-
Sequence Analysis: Carefully examine your peptide sequence. If it contains Asp, particularly in a labile sequence motif (e.g., -Asp-Gly-, -Asp-Ser-), consider avoiding DBU.
-
Use of HOBt: The addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution has been shown to suppress aspartimide formation to some extent.[10]
-
Backbone Protection: For particularly sensitive sequences, the use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid following the Asp residue can completely prevent aspartimide formation.[10]
Another potential side reaction, especially with N-methylated residues, is diketopiperazine (DKP) formation . This is an intramolecular cyclization of a dipeptidyl-resin, leading to cleavage of the dipeptide from the resin. This is most common at the dipeptide stage and is exacerbated by the presence of proline or N-methylated amino acids.[1][11]
Mitigation of DKP Formation:
-
Resin Choice: Using a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can suppress DKP formation.
-
Dipeptide Coupling: Couple the first two amino acids as a pre-formed dipeptide to bypass the problematic dipeptidyl-resin stage.
In-Depth Protocols
Protocol 1: Enhanced Fmoc Deprotection of N-Methylated Residues using a DBU/Piperidine Cocktail
This protocol is recommended when standard piperidine deprotection is incomplete.
-
Resin Preparation: Following the coupling of the Fmoc-N-methylated amino acid and subsequent washing steps, ensure the resin is well-swelled in DMF.
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF.
-
Deprotection Reaction:
-
Drain the solvent from the reaction vessel.
-
Add the DBU/piperidine deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin slurry for 5-10 minutes at room temperature.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the deprotection reagents and the DBF-piperidine adduct.
-
-
Confirmation: Perform a chloranil test on a small sample of the resin to confirm complete deprotection before proceeding to the next coupling step.
Protocol 2: Quantitative Analysis of Deprotection by HPLC
For a more quantitative assessment of deprotection efficiency, the amount of the DBF-piperidine adduct released can be measured by UV-Vis spectroscopy or HPLC.
-
Collect Filtrates: During the deprotection step, collect all the filtrates containing the deprotection solution.
-
Dilution: Dilute a known aliquot of the combined filtrates with a suitable solvent (e.g., DMF or a mixture of acetonitrile and water).
-
HPLC Analysis:
-
Inject the diluted sample onto a reverse-phase HPLC system.
-
Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution of the DBF-piperidine adduct by UV absorbance, typically around 301 nm.
-
-
Quantification: Correlate the peak area of the DBF-piperidine adduct to a calibration curve prepared with known concentrations of the adduct to determine the extent of Fmoc removal. Incomplete deprotection will result in a lower than theoretical amount of the adduct being detected.[12]
Mechanistic Insights and Visualizations
Mechanism of Fmoc Deprotection
Caption: The β-elimination mechanism of Fmoc deprotection initiated by a base.
References
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219. [Link]
-
García-Castañeda, J. E., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 169-176. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
-
Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107-112. [Link]
-
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11975. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]
-
Albericio, F., et al. (2022). In situ Fmoc removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Green Chemistry, 24(12), 4887-4896. [Link]
-
Fields, C. G., et al. (1993). A method for the rapid synthesis of T-helper cell epitopes. The Journal of biological chemistry, 268(19), 14153–14160. [Link]
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
-
Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 131-141). Humana Press. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]
- US8314208B2, "Microwave enhanced N-fmoc deprotection in peptide synthesis," assigned to CEM Corpor
-
CEM Corporation. (n.d.). Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]
-
Bacsa, B., et al. (2011). Microwave assisted SPPS of hindered non-standard amino acids. Journal of Peptide Science, 17(5), 388-393. [Link]
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide research, 8(5), 236-237. [Link]
Sources
- 1. renyi.hu [renyi.hu]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-N-Me-Gln(Trt)-OH in Solid-Phase Peptide Synthesis
Welcome to the technical support guide for utilizing Fmoc-N-Me-Gln(Trt)-OH in your solid-phase peptide synthesis (SPPS) workflows. The incorporation of N-methylated amino acids, such as N-methyl glutamine, is a powerful strategy to enhance the pharmacokinetic properties of peptides, including increased metabolic stability and membrane permeability.[1][2] However, the unique structural features of this compound—the N-terminal methyl group, the trityl-protected glutamine side chain, and the Fmoc protecting group—present a specific set of challenges during SPPS. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these complexities and achieve successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound so challenging?
A1: The primary challenge arises from the steric hindrance caused by the N-methyl group on the alpha-amino group.[3] This bulkiness significantly slows down the kinetics of the coupling reaction by impeding the approach of the activated carboxyl group of the incoming amino acid to the deprotected N-terminal amine of the growing peptide chain. This can lead to incomplete coupling and the formation of deletion sequences.
Q2: What are the main side reactions associated with the glutamine residue in this derivative?
A2: The most common side reaction involving the glutamine side chain is the formation of a pyroglutamate residue.[4][5] This occurs through an intramolecular cyclization of the N-terminal glutamine, which can be catalyzed by the basic conditions used for Fmoc deprotection. The trityl (Trt) protecting group on the side-chain amide is designed to prevent this, as well as side-chain dehydration during activation.[6][7]
Q3: Can diketopiperazine (DKP) formation occur when using this compound?
A3: Yes, DKP formation is a significant risk, particularly if the N-methylated glutamine is at the C-terminus or is the second residue in the peptide sequence.[8][9] This intramolecular cyclization of a dipeptide-resin leads to cleavage from the resin and termination of the peptide chain. The presence of an N-methyl group can influence the propensity for DKP formation.[10]
Q4: Are there any specific concerns related to the trityl (Trt) protecting group during final cleavage?
A4: The trityl group is acid-labile and is typically removed during the final trifluoroacetic acid (TFA) cleavage step.[11][12] However, the cleavage generates a stable trityl cation, which can act as an electrophile and cause alkylation of nucleophilic residues in the peptide, such as tryptophan or cysteine.[13][14] Therefore, the use of appropriate scavengers in the cleavage cocktail is crucial.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of peptides containing N-Me-Gln(Trt) and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Deletion Sequence | - Insufficient activation of the incoming amino acid.- Steric hindrance from the N-methyl group.- Inappropriate choice of coupling reagent. | - Use a more powerful coupling reagent: HATU, HCTU, or PyAOP are recommended for coupling sterically hindered N-methylated amino acids.[15][16]- Increase coupling time and/or temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) or perform the coupling at a slightly elevated temperature (e.g., 30-40°C).- Perform a double coupling: After the initial coupling, repeat the coupling step with a fresh solution of the activated amino acid. |
| Pyroglutamate Formation Detected in Final Peptide | - Premature loss of the Trt group during synthesis.- Incomplete protection of the side-chain amide. | - Ensure high-quality this compound: Use a reputable supplier to ensure the integrity of the starting material.- Avoid prolonged exposure to basic conditions: Minimize the time the N-terminus is deprotected before the next coupling step.- Add HOBt to the deprotection solution: This has been shown to suppress base-catalyzed cyclization.[4] |
| Significant Diketopiperazine (DKP) Formation | - N-Me-Gln(Trt) is one of the first two residues at the C-terminus.- Prolonged time between Fmoc deprotection and the subsequent coupling. | - Use a sterically hindered resin: 2-Chlorotrityl chloride resin can suppress DKP formation due to its bulkiness.[4]- Incorporate the first two amino acids as a dipeptide: This bypasses the vulnerable dipeptide-resin intermediate.- Optimize Fmoc deprotection conditions: Consider using a milder deprotection cocktail, such as 2% DBU/5% piperazine in NMP, which has been shown to reduce DKP formation.[17] |
| Unexpected Side Products After Cleavage | - Alkylation of sensitive residues (e.g., Trp, Cys) by the trityl cation.- Incomplete removal of the Trt group. | - Use an effective scavenger cocktail: A standard cleavage cocktail for peptides with Trt-protected residues is TFA/TIS/H2O (95:2.5:2.5). Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation.[11]- Increase cleavage time: For peptides with multiple Trt groups or other acid-labile protecting groups, extending the cleavage time to 2-4 hours may be necessary. |
Key Experimental Protocols & Mechanistic Insights
Protocol 1: Optimized Coupling of this compound
This protocol is designed to maximize coupling efficiency and minimize deletion byproducts.
-
Resin Swelling: Swell the resin in DMF or NMP for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and couple for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.
-
Monitoring (Optional): Perform a Kaiser test. Note that N-methylated amines will give a negative (yellow) result. A chloranil test can be used to confirm the presence of a secondary amine.
Causality: The use of HATU as a coupling reagent is critical as it forms a highly reactive OAt-ester, which is more effective at acylating the sterically hindered N-methyl amine compared to standard carbodiimide reagents.[18] Pre-activation ensures that the active ester is formed before addition to the resin, maximizing its concentration and driving the reaction forward.
Protocol 2: Final Cleavage and Deprotection
This protocol ensures complete removal of the Trt group while preventing side reactions from the liberated trityl cation.
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge the precipitated peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase HPLC.
Causality: Triisopropylsilane (TIS) is an essential scavenger that irreversibly quenches the trityl cation as it is formed, converting it to triphenylmethane.[11] This prevents the cation from alkylating sensitive residues like tryptophan and cysteine.[13]
Visualizing the Mechanisms
Below are diagrams illustrating the key side reactions associated with this compound.
Caption: Mechanism of Pyroglutamate Formation.
Caption: Diketopiperazine (DKP) Formation.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
The Athenaeum - University of the Incarnate Word. (2023). Synthesis of Poly-N-Methylated Peptides Against Malaria. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(5), e23110. Retrieved from [Link]
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? Retrieved from [Link]
-
Che, Y., et al. (2012). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Journal of Pharmaceutical Sciences, 101(10), 3681-3693. Retrieved from [Link]
-
Liu, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46851-46863. Retrieved from [Link]
-
ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]
-
Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2012). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Retrieved from [Link]
-
LifeTein. (2023). Should My Peptide Be Methylated? Retrieved from [Link]
-
Liu, D., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 286(13), 11211-11217. Retrieved from [Link]
-
ResearchGate. (n.d.). DKP formation mechanism. Retrieved from [Link]
-
Prime Bio. (n.d.). Understanding Fmoc-Gln(Trt)-OH: Properties and Applications for Buyers. Retrieved from [Link]
-
ResearchGate. (2008). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Retrieved from [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Semantic Scholar. (2012). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Retrieved from [Link]
-
ACS Omega. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]
-
Creative Biolabs. (n.d.). N-Terminal Cyclization Analysis. Retrieved from [Link]
-
ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Biron, E., et al. (2006). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Science, 12(3), 213-219. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-OH; CAS 132327-80-1. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 16. peptide.com [peptide.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. merckmillipore.com [merckmillipore.com]
Technical Support Center: Navigating Solubility Challenges of Protected Peptides with N-Me-Gln(Trt)
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering solubility issues with protected peptides, specifically those incorporating N-methylated Glutamine (Trityl), or N-Me-Gln(Trt). This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions, grounded in established principles of peptide chemistry.
The Challenge: Understanding the Insolubility of N-Me-Gln(Trt)-Containing Peptides
The incorporation of N-methylated amino acids into a peptide sequence is a powerful strategy to enhance properties like enzymatic stability and oral bioavailability.[1][2] However, this modification, especially when combined with bulky side-chain protecting groups like Trityl (Trt) on glutamine, can introduce significant solubility challenges during Solid-Phase Peptide Synthesis (SPPS).
The primary drivers of poor solubility in these cases are:
-
Disruption of Interchain Hydrogen Bonding: N-methylation of the amide nitrogen prevents it from acting as a hydrogen bond donor. While this can disrupt the formation of secondary structures like β-sheets that cause aggregation, the overall effect on solubility in organic solvents used during SPPS is complex.[3]
-
Increased Hydrophobicity: The bulky, nonpolar Trityl group on the glutamine side chain dramatically increases the hydrophobicity of the peptide. This is often a primary contributor to poor solubility in common SPPS solvents like Dimethylformamide (DMF).
-
Steric Hindrance: The combination of the N-methyl group and the large Trityl group creates significant steric bulk, which can hinder efficient solvation of the peptide backbone by solvent molecules. This steric hindrance also makes subsequent coupling reactions more challenging.[1]
-
On-Resin Aggregation: As the protected peptide chain elongates on the solid support, it can aggregate due to intermolecular hydrophobic interactions.[3][4] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling steps, which is often indicated by a shrinking of the resin matrix.[3]
Troubleshooting Guide for Poor Solubility
When encountering poor solubility during the synthesis of a peptide containing N-Me-Gln(Trt), a systematic approach to troubleshooting is essential. The following table outlines common issues, their probable causes, and recommended solutions.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Resin Swelling/Shrinking Resin Bed | On-resin aggregation of the protected peptide. | 1. Solvent Optimization: Switch to a more effective solvating solvent like N-Methylpyrrolidone (NMP).[5] 2. Incorporate Chaotropic Agents: Add chaotropic agents like Guanidine Hydrochloride (GuHCl) or Urea to the solvent to disrupt secondary structures (use with caution as they can interfere with some biological assays).[6][7] 3. Change Resin Type: Utilize a Polyethylene Glycol (PEG)-grafted resin to create a more polar environment and improve solvation.[4][8] |
| Incomplete Coupling Reactions (Positive Kaiser/TNBS Test) | Steric hindrance from the N-methyl and Trityl groups; poor solvation preventing access to the N-terminus. | 1. Extended Coupling Times: Increase the reaction time for the coupling step following the N-Me-Gln(Trt) residue. 2. Use Stronger Coupling Reagents: Employ more potent coupling reagents like HATU, PyAOP, or PyBOP/HOAt, which are known to be effective for sterically hindered couplings.[1][9] 3. Microwave-Assisted Synthesis: Utilize microwave heating to enhance coupling efficiency for difficult sequences.[2] |
| Precipitation of Protected Peptide During Cleavage/Purification | High hydrophobicity of the fully protected peptide. | 1. Optimize Cleavage Cocktail: Ensure sufficient scavengers (e.g., triisopropylsilane, water) are present to capture reactive species. 2. Solvent Screening for Dissolution: Systematically test a range of solvents to dissolve the crude peptide post-cleavage (see protocol below). 3. Use of "Difficult Peptide" Solvent Systems: For extremely insoluble peptides, consider mixtures of Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) with Dichloromethane (DCM).[10] |
| Multiple Peaks in HPLC Analysis | Presence of deletion sequences due to incomplete couplings; slow conformational isomerization (cis/trans) around the N-methylated amide bond.[9] | 1. Optimize Synthesis: Address incomplete couplings using the strategies above. 2. Variable Temperature HPLC: Run the HPLC analysis at an elevated temperature (e.g., 40-60°C) to accelerate interconversion between conformers and potentially sharpen peaks. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues when synthesizing peptides with N-Me-Gln(Trt).
Caption: Troubleshooting workflow for N-Me-Gln(Trt) peptide solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide with N-Me-Gln(Trt) so much less soluble than the non-methylated version?
A1: The combination of two factors is at play. First, the N-methylation removes a hydrogen bond donor site on the peptide backbone, which can alter solvation properties.[3] Second, and more significantly, the Trityl (Trt) group protecting the glutamine side chain is extremely large and hydrophobic. This bulky group dominates the physicochemical properties of the peptide, leading to poor solubility in many standard organic solvents used in SPPS.
Q2: I am observing significant resin shrinking after coupling N-Me-Gln(Trt). What does this mean?
A2: Resin shrinking is a classic sign of on-resin peptide aggregation.[3] The growing peptide chains, rendered hydrophobic by the N-Me-Gln(Trt) and other nonpolar residues, are collapsing upon themselves and interacting with each other rather than with the solvent. This collapse reduces the accessibility of the N-terminus for subsequent reactions and can lead to synthesis failure. Immediate action, such as switching to a more effective solvent like NMP, is recommended.[5][8]
Q3: Can I use Dimethyl Sulfoxide (DMSO) to improve solubility during synthesis?
A3: While DMSO is an excellent solvent for many hydrophobic peptides, its use during SPPS should be approached with caution.[6][11] It is generally not recommended as the primary solvent for coupling reactions on standard automated synthesizers due to its viscosity and potential side reactions. However, mixtures of DMF or NMP with a small percentage of DMSO have been used to disrupt aggregation in particularly difficult cases. Be aware that peptides containing Cysteine (Cys) or Methionine (Met) can be oxidized by DMSO.[7][12]
Q4: My protected peptide is insoluble after cleavage from the resin. What are my options?
A4: This is a common issue with highly protected, hydrophobic peptides. A systematic solvent screening is the first step. Test small aliquots of your crude product for solubility in a range of solvents, starting with common ones like DMF, DMSO, and Acetonitrile (ACN).[7] If these fail, more aggressive and structure-disrupting solvents like Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP), often in a mixture with Dichloromethane (DCM), can be effective.[10] The use of chaotropic agents like urea or guanidine hydrochloride can also be considered, but these may need to be removed before biological assays.[6][7]
Q5: Are there any sequence design strategies to mitigate these solubility issues from the start?
A5: Yes, proactive sequence design can be very effective. If the biological activity allows, consider the following:
-
Incorporate "Structure-Breaking" Residues: The strategic placement of a proline or a pseudoproline dipeptide near the N-Me-Gln(Trt) residue can disrupt the formation of secondary structures that lead to aggregation.[3][6]
-
Use Solubilizing Tags: For very difficult sequences, temporary solubilizing tags can be attached to the peptide, which are then cleaved off at a later stage.[13][14]
-
Optimize Protecting Group Strategy: While the Trt group on Gln is effective at preventing side reactions, if solubility becomes an insurmountable issue, re-evaluating the side-chain protection strategy for glutamine might be necessary, though this is a significant alteration to the synthesis plan.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for a Cleaved, Protected Peptide
This protocol provides a step-by-step method to identify a suitable solvent for a poorly soluble crude peptide.
-
Preparation: Aliquot approximately 1-2 mg of your lyophilized crude peptide into several small, clean vials (e.g., 1.5 mL microcentrifuge tubes or HPLC vials).
-
Initial Solvent Testing: To the first set of vials, add 100 µL of one of the following solvents:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
N-Methylpyrrolidone (NMP)
-
Acetonitrile (ACN)
-
-
Solubilization Attempt: Vortex each vial for 30 seconds, then let it stand for 5 minutes. Visually inspect for dissolved material. Gentle warming (to 30-40°C) or sonication in a water bath for 5-10 minutes can aid dissolution.[6]
-
"Difficult Peptide" Solvent Testing: If the peptide remains insoluble, use fresh aliquots and test the following solvent systems:
-
Trifluoroethanol (TFE)
-
50:50 (v/v) TFE / Dichloromethane (DCM)[10]
-
Hexafluoroisopropanol (HFIP)
-
-
Chaotropic Agent Testing: As a final resort, and if compatible with downstream applications, test solubility in:
-
6 M Guanidine Hydrochloride (GuHCl)
-
8 M Urea
-
-
Documentation: Carefully record which solvent or solvent system successfully dissolves your peptide for use in preparative HPLC and other downstream handling.
Protocol 2: On-Resin Aggregation Test (Kaiser Test after a Difficult Coupling)
This protocol helps diagnose if on-resin aggregation is leading to incomplete coupling.
-
Perform Coupling: After coupling the amino acid immediately following the N-Me-Gln(Trt) residue, take a small sample of the peptide-resin (approx. 5 mg).
-
Wash Resin: Wash the resin sample thoroughly with DMF (3x) and then with Ethanol (3x) to remove any residual reagents. Dry the resin beads under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Kaiser Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Perform Test:
-
Place the dried resin beads in a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C.
-
Heat the tube at 100°C for 5 minutes.
-
-
Interpret Results:
-
Intense Blue Beads: Indicates a significant amount of unreacted primary amines, signifying a failed or incomplete coupling. This suggests severe aggregation is blocking the N-terminus.
-
Colorless/Slightly Yellow Beads: Indicates a successful coupling with few or no free primary amines.
-
References
-
Mitsuiki, S., et al. (1997). Prediction and improvement of protected peptide solubility in organic solvents. PubMed. Available at: [Link]
-
aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. aapptec. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature. Available at: [Link]
-
Nishiuchi, Y., et al. (1998). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of tagged peptides. ResearchGate. Available at: [Link]
-
Yoshiya, T., et al. (2019). Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis. Chembiochem. Available at: [Link]
-
de la Torre, B.G., et al. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC. Available at: [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
van der Marel, G.A. (1998). Application of the Trityl Group in Peptide Chemistry. Thesis, University of Nijmegen. Available at: [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]
-
Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]
-
Activotec. (n.d.). Peptide Storage and Solubilization. Activotec. Available at: [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Available at: [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. Available at: [Link]
-
Yoshiya, T., et al. (2020). The versatile use of solubilizing trityl tags for difficult peptide/protein synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kumar, K.S., et al. (2005). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. PubMed. Available at: [Link]
-
Gallien, S., et al. (2012). A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. NIH. Available at: [Link]
-
AAPPTec. (n.d.). Peptide Synthesis Resins. AAPPTec. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The versatile use of solubilizing trityl tags for difficult peptide/protein synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-N-Me-Gln(Trt)-OH
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Solid-Phase Peptide Synthesis (SPPS), specifically focusing on the low-yield incorporation of Fmoc-N-Me-Gln(Trt)-OH. This document provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound notoriously difficult to couple, leading to low yields?
A1: The low coupling efficiency of this compound stems from a combination of two distinct steric hindrance factors:
-
N-α-Methylation: The methyl group on the alpha-amino nitrogen significantly increases steric bulk around the reactive amine.[1][2] This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the kinetics of peptide bond formation.[1] This issue is common to all N-methylated amino acids and is a primary reason for incomplete coupling reactions.[1][2]
-
Trityl (Trt) Side-Chain Protection: The bulky trityl group on the glutamine side-chain amide, while effective at preventing side reactions like dehydration, adds another layer of steric hindrance.[3][4] The proximity of this large protecting group to the peptide backbone can further impede the coupling reaction, especially in sterically crowded sequences.
This dual steric challenge makes the formation of the peptide bond thermodynamically and kinetically less favorable compared to non-methylated or less hindered amino acids.
Q2: I'm observing a significant amount of deletion sequences at the N-Me-Gln position in my mass spectrometry data. What is the primary cause?
A2: The presence of deletion sequences corresponding to the absence of the N-methylated glutamine residue is a direct consequence of incomplete coupling. When the coupling reaction fails to go to completion within the allotted time, the subsequent Fmoc deprotection step exposes the unreacted amine of the preceding residue. In the next cycle, the following amino acid in the sequence couples to this site, resulting in a peptide that is missing the intended N-Me-Gln(Trt) residue.
This problem is exacerbated when coupling an N-methylated amino acid onto another N-methylated residue, which is notoriously one of the most difficult couplings in SPPS.[1]
Q3: My qualitative monitoring test (e.g., Kaiser or Bromophenol Blue) is ambiguous after coupling this compound. Can I trust it?
A3: Standard qualitative tests must be interpreted with caution for N-methylated residues.
-
Kaiser Test: This test is unreliable for secondary amines, such as those in N-methylated amino acids. It will give a negative result (yellow beads) even if the coupling is incomplete because it primarily detects primary amines.
-
Bromophenol Blue Test: This test is more suitable for monitoring couplings to N-methylated residues.[5] A color change from blue/green (indicating free amine) to yellow (indicating complete coupling) is expected. However, the significant steric hindrance of this compound can sometimes lead to a sluggish or faint color change, making interpretation difficult. It is crucial to have a reliable baseline color for a capped resin to compare against.
Given these limitations, relying solely on these tests can be misleading. It is often necessary to perform a test cleavage and LC-MS analysis on a small amount of resin to definitively assess coupling efficiency.
Troubleshooting Guides & Protocols
Problem 1: Incomplete Coupling and Low Yield
If you have confirmed low coupling efficiency through LC-MS analysis of a test cleavage, the following strategies should be employed.
The choice of coupling reagent is critical for overcoming the steric hindrance of N-methylated amino acids.[5] Standard reagents like HBTU and HCTU can be less effective.[5]
Recommended Reagents: Uronium/aminium-based reagents containing a 7-azabenzotriazole (HOAt) moiety are generally more effective due to their superior activation and reduced racemization risk.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings, including N-methylated residues.[5]
-
COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient coupling reagent that often performs well in challenging sequences.
Protocol 1: High-Efficiency Coupling of this compound using HATU
-
Pre-activation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in N,N-Dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (8 eq.) to the activation mixture and allow it to react for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Reaction Time & Temperature: Allow the coupling to proceed for an extended period, typically 2-4 hours at room temperature. For exceptionally difficult couplings, the reaction time can be extended overnight, or the temperature can be moderately increased (e.g., to 40-50°C), although this may increase the risk of side reactions.
-
Double Coupling: After the first coupling, wash the resin thoroughly with DMF and repeat steps 1-4. Double coupling is highly recommended for this residue.
-
Monitoring: After the second coupling, perform a Bromophenol Blue test. If the result is still ambiguous, consider a small-scale cleavage for LC-MS analysis before proceeding.
| Coupling Reagent | Typical Conditions (eq. AA:Reagent:Base) | Recommended Use Case | Key Advantages |
| HCTU/HBTU | 4 : 3.9 : 8 | Standard, non-hindered couplings | Cost-effective, fast activation |
| HATU/HOAt | 4 : 3.9 : 8 | Sterically hindered & N-methylated AA | High efficiency, reduced racemization [5] |
| COMU® | 4 : 4 : 8 | Difficult sequences, aggregation-prone | Excellent performance, good solubility |
| PyBOP/PyAOP | 4 : 4 : 8 | Alternative for hindered couplings | Effective, particularly with HOAt[5] |
Problem 2: Side Reactions During Cleavage
Even with successful incorporation, side reactions during the final trifluoroacetic acid (TFA) cleavage can reduce the yield of the desired peptide.
The trityl group on the glutamine side chain and any other acid-labile protecting groups generate highly reactive carbocations upon cleavage.[6] These cations can re-attach to nucleophilic residues like Tryptophan or Methionine, leading to impurities.
Workflow: Selecting the Right Cleavage Cocktail
Caption: Cleavage cocktail decision workflow.
Recommended Cleavage Cocktail: Reagent B
For peptides containing Trt-protected residues but lacking other sensitive amino acids like Met or Trp, Reagent B is an excellent choice.[7] Triisopropylsilane (TIPS) is a very effective scavenger for the liberated trityl cations.[8]
Protocol 2: Cleavage with Reagent B
-
Preparation: Prepare Reagent B fresh: 88% TFA, 5% Phenol, 5% Water, 2% TIPS (v/v/v/v).
-
Resin Preparation: Wash the final peptidyl-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The solution will likely turn a deep yellow color due to the formation of the trityl cation.[6]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the final product under vacuum.
If your peptide also contains sensitive residues like Met or Cys, a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary to prevent oxidation and other side reactions.[9]
Problem 3: Poor Solubility and On-Resin Aggregation
N-methylated peptides can have altered secondary structures and may be prone to aggregation on the solid support, which can block reactive sites and lower yields.
-
Choice of Solvent: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) has a higher boiling point and can be more effective at disrupting aggregates, especially when performing couplings at elevated temperatures.
-
"Magic" Mixtures: For severely aggregating sequences, a solvent mixture of DCM/DMF with a small percentage of DMSO can sometimes improve solvation of the growing peptide chain.
-
Microwave Synthesis: Microwave-assisted SPPS can significantly accelerate coupling reactions for sterically hindered amino acids by providing localized, efficient heating, which helps to overcome kinetic barriers and disrupt aggregation.[2]
References
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). Int J Pept Res Ther, 20:53–69.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
-
Side reactions in the SPPS of Cys-containing peptides. (2013). Journal of Peptide Science. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. (2021). RSC Publishing. [Link]
-
Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. (2023). RSC Publishing. [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (Bulletin 1177). Aapptec Peptides. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health (NIH). [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Peptides. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides. [Link]
-
Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024). ACS Publications. [Link]
-
Solid-Phase Peptide Synthesis (SPPS), C-Terminal vs. Side-Chain Anchoring: A Reality or a Myth. (2010). ResearchGate. [Link]
-
SYNTHESIS NOTES. Aapptec Peptides. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). ResearchGate. [Link]
-
Fmoc-L-homohomoGln(Trt)-OH PubChem Entry. PubChem. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (2000). ResearchGate. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). National Institutes of Health (NIH). [Link]
-
N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. (2023). ChemRxiv. [Link]
-
Understanding Fmoc-Gln(Trt)-OH: Properties and Applications for Buyers. (2024). LinkedIn. [Link]
-
A cleavage cocktail for methionine-containing peptides. (2000). Journal of Peptide Research. [Link]
-
Fmoc-Gln(Trt)-OH Product Information. Aapptec Peptides. [Link]
-
SPPS for N Methylated Peptides. (2023). Reddit. [Link]
-
New reagents for peptide synthesis. Merck Millipore (Novabiochem®). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
identifying and minimizing byproducts in Fmoc-N-Me-Gln(Trt)-OH synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Fmoc-N-Me-Gln(Trt)-OH. This guide is designed to provide in-depth troubleshooting and practical advice for researchers encountering challenges in the preparation of this critical building block for peptide synthesis. As a senior application scientist, my goal is to equip you with the knowledge to not only identify and minimize byproducts but also to understand the underlying chemical principles governing these reactions.
Introduction: The Challenge of Synthesizing this compound
N-methylated amino acids are crucial for developing peptide-based therapeutics with enhanced metabolic stability and cell permeability. However, the synthesis of this compound presents unique challenges. The presence of multiple reactive sites—the α-amino group, the side-chain amide, and the acid-labile trityl (Trt) protecting group—creates a landscape ripe for the formation of unwanted byproducts. This guide will dissect the common issues encountered during the synthesis of this valuable compound and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
General Synthesis & Stability
Q1: What are the most common methods for the N-methylation of Fmoc-Gln(Trt)-OH?
A1: The two most prevalent methods for the N-methylation of Fmoc-Gln(Trt)-OH are the Fukuyama-Mitsunobu reaction and reductive amination . The Fukuyama-Mitsunobu approach involves the reaction of a nosyl-protected amine with an alcohol under Mitsunobu conditions, followed by deprotection of the nosyl group. Reductive amination typically involves the reaction of the amine with formaldehyde to form an imine, which is then reduced to the methylamine. A solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has also been developed.[1][2]
Q2: My Fmoc-Gln(Trt)-OH starting material shows impurities. What could they be?
A2: Commercially available Fmoc-Gln(Trt)-OH can contain impurities arising from its synthesis. These can include Fmoc-β-Ala-OH and Fmoc-dipeptides (Fmoc-Gln(Trt)-Gln(Trt)-OH) from side reactions during the introduction of the Fmoc group.[3] Additionally, residual solvents or acetic acid from the manufacturing process can be present and may lead to capping of the peptide chain during solid-phase peptide synthesis (SPPS).[3] It is crucial to use high-purity starting materials to minimize the introduction of impurities into your N-methylation reaction.
Q3: Is the trityl (Trt) group on the glutamine side chain stable during N-methylation?
A3: The stability of the Trt group is a significant concern. While generally stable to the basic conditions used in some N-methylation procedures, it is highly acid-labile. Care must be taken to avoid acidic conditions during workup or purification. There have been reports of Trt group loss on histidine residues during N-methylation, and similar lability should be considered for glutamine, especially if any acidic reagents or conditions are employed.[4]
Troubleshooting Byproduct Formation
This section details common byproducts encountered during the synthesis of this compound, their identification, and strategies for their minimization.
Byproduct 1: Over-methylation (Fmoc-N,N-diMe-Gln(Trt)-OH)
Issue: The formation of a quaternary ammonium salt through double methylation of the α-amino group.
Identification:
-
HPLC: The di-methylated product will typically have a slightly shorter retention time than the mono-methylated product due to increased polarity.
-
Mass Spectrometry (MS): A mass increase of 14 Da compared to the desired product (addition of a second methyl group).
Causality and Minimization:
Over-methylation is more prevalent when using strong methylating agents or harsh reaction conditions.
| N-Methylation Method | Causality | Minimization Strategy |
| General | Excess methylating agent, prolonged reaction times, or highly reactive methylating agents. | Use a stoichiometric amount of the methylating agent. Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction promptly upon completion. |
| Reductive Amination | Use of a large excess of formaldehyde and a strong reducing agent. | Employ a milder reducing agent such as sodium triacetoxyborohydride (STAB) instead of sodium cyanoborohydride. Control the stoichiometry of formaldehyde. |
Workflow for Minimizing Over-methylation:
Caption: Workflow to minimize over-methylation.
Byproduct 2: Racemization (Fmoc-D-N-Me-Gln(Trt)-OH)
Issue: Loss of stereochemical integrity at the α-carbon, leading to the formation of the D-epimer.
Identification:
-
Chiral HPLC: The most reliable method for separating and quantifying the D- and L-isomers.
-
NMR: Can sometimes be used with a chiral solvating agent to distinguish between enantiomers.
Causality and Minimization:
Racemization is often promoted by strong bases and elevated temperatures. The oxazolone formation mechanism is a common pathway for racemization during amino acid activation, and similar intermediates can be involved in N-methylation under basic conditions.
| Condition | Causality | Minimization Strategy |
| Base | Strong bases can abstract the α-proton, leading to racemization. | Use a milder, non-nucleophilic base like 2,4,6-collidine instead of stronger bases. |
| Temperature | Higher temperatures accelerate the rate of racemization. | Maintain the reaction at a low temperature (e.g., 0 °C or room temperature) if the reaction kinetics allow. |
| Reagents | Certain coupling reagents used in conjunction with N-methylation can promote racemization. | For methods involving activation of the carboxyl group, choose coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma. |
Byproduct 3: Pyroglutamate Formation
Issue: Intramolecular cyclization of the glutamine side chain to form a pyroglutamate derivative. This is more common for N-terminal glutamine residues in peptides but can occur under certain conditions during the synthesis of the building block.[5][6][7][8]
Identification:
-
HPLC: The pyroglutamate derivative will have a different retention time.
-
MS: A mass loss of 17 Da (loss of ammonia) from the side chain.
Causality and Minimization:
This side reaction is typically catalyzed by heat or acidic/basic conditions. While the Trt group offers protection, it is not infallible.[9]
| Condition | Causality | Minimization Strategy |
| pH | Both acidic and basic conditions can promote cyclization.[5] | Maintain a neutral or near-neutral pH during the reaction and workup. |
| Temperature | Elevated temperatures can drive the cyclization. | Perform the reaction at the lowest effective temperature. |
Logical Relationship of Byproduct Formation:
Sources
- 1. US20090264620A1 - N-Methylation of amino acids - Google Patents [patents.google.com]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 9. advancedchemtech.com [advancedchemtech.com]
Technical Support Center: Scaling Up Peptide Synthesis with Fmoc-N-Me-Gln(Trt)-OH
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving Fmoc-N-Me-Gln(Trt)-OH. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from small-scale to large-scale synthesis. The incorporation of N-methylated amino acids, particularly the sterically demanding N-Me-Gln(Trt), presents a unique set of challenges that are magnified during scale-up operations. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a successful and efficient synthesis campaign.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the use of this compound in SPPS.
Q1: What is this compound, and what are its primary applications?
This compound is a derivative of the amino acid glutamine, modified for use in Fmoc-based solid-phase peptide synthesis. It features three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group, allowing for sequential addition of amino acids.
-
N-Me (N-methyl): A methyl group attached to the backbone amide nitrogen. This modification is introduced to enhance the pharmacokinetic properties of the final peptide, such as increased metabolic stability, improved cell permeability, and better oral bioavailability.[1][2][3]
-
Trt (Trityl): A bulky, acid-labile protecting group on the side-chain amide of glutamine. Its primary function is to prevent the dehydration of the side chain during synthesis, a common side reaction that can lead to pyroglutamate formation.[4]
Q2: What are the principal challenges of using this compound, especially at a larger scale?
The main challenges stem from steric hindrance and solubility issues:
-
Reduced Coupling Efficiency: The N-methyl group creates significant steric bulk around the secondary amine, drastically slowing down the kinetics of peptide bond formation.[1] This is the most critical challenge, often leading to incomplete reactions and deletion sequences.
-
Aggregation: While N-methylation can sometimes disrupt the inter-chain hydrogen bonding that causes aggregation, the bulky Trityl group and the properties of the growing peptide chain can still lead to significant on-resin aggregation.[5][6] This impedes reagent access and lowers reaction efficiency.
-
Poor Solubility: The Fmoc-Gln(Trt)-OH building block itself exhibits limited solubility in standard SPPS solvents like Dimethylformamide (DMF).[5] This becomes a major operational hurdle at scale, where high concentrations are required to minimize solvent usage.
-
Side Reactions: The unique structure can predispose the peptide to specific side reactions, such as diketopiperazine formation at the N-terminus or fragmentation during final cleavage.[7]
Q3: How does N-methylation specifically impact the coupling reaction?
Standard coupling conditions are often insufficient for N-methylated residues. The secondary amine of the N-methylated residue is a weaker nucleophile and is sterically shielded. Consequently, the acylation step (peptide bond formation) is much slower. Coupling an amino acid to an N-methylated residue is particularly difficult.[7] This necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve acceptable yields.[1]
Q4: Why is the Trityl group necessary for the Glutamine side chain?
The side-chain amide of glutamine can undergo an intramolecular cyclization reaction, particularly during the activation step of the subsequent amino acid, to form a pyroglutamate residue. This is an irreversible chain termination event. The bulky Trityl (Trt) group provides robust protection against this and other side reactions, ensuring the integrity of the glutamine residue throughout the synthesis.[4]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the scale-up synthesis of peptides containing N-Me-Gln(Trt).
Problem 1: Incomplete or Failed Coupling of this compound
-
Question: My in-process control (e.g., Isatin or Bromophenol Blue test) indicates a significant amount of unreacted secondary amine after a prolonged coupling time. How can I drive this reaction to completion?
-
Analysis and Solution: This is the most common issue and is almost always due to the severe steric hindrance of the N-methylated residue. At a larger scale, issues of mixing and diffusion further compound this problem.
Causality: The N-methyl group on the peptide chain sterically blocks the incoming activated carboxyl group of the this compound. Standard activators like HBTU or HCTU are often not potent enough for this challenging coupling.[1]
Recommended Actions:
-
Optimize Coupling Reagents: Switch to a more powerful coupling reagent system. Urionium-based reagents, especially in the presence of an additive like HOAt, are highly effective.
-
| Coupling Reagent System | Molar Equivalents (vs. Resin) | Rationale |
| HATU / HOAt / DIPEA | 3.9 / 4.0 / 8.0 | Primary Recommendation. HATU is highly effective for sterically hindered couplings.[1] HOAt accelerates the reaction and minimizes side reactions. |
| PyAOP / HOAt / DIPEA | 4.0 / 4.0 / 8.0 | An excellent alternative to HATU, particularly effective for coupling N-methylamino acids.[7] |
| DIC / OxymaPure® | 4.0 / 4.0 | A carbodiimide-based system that can be effective, especially at elevated temperatures. Good for avoiding side reactions associated with aminium salts. |
Problem 2: Poor Resin Swelling, Clumping, and Slow Draining
-
Question: As the synthesis progresses, my resin bed volume has decreased, and solvents are taking an extremely long time to drain, indicating aggregation. What can I do to rescue the synthesis?
-
Analysis and Solution: This is a classic sign of on-resin aggregation, where peptide chains interact with each other via hydrogen bonds, causing the resin to collapse and become impermeable to solvents and reagents.[6]
Causality: Hydrophobic sequences or those prone to forming stable secondary structures (like β-sheets) are highly susceptible to aggregation.[8] While N-methylation can disrupt backbone H-bonds, the overall sequence and the bulky Trt groups can still promote aggregation.
Recommended Actions:
-
Change the Primary Solvent: Switch from DMF to NMP, which is a superior solvent for disrupting secondary structures and improving resin swelling.[6]
-
Incorporate "Chaotropic" Agents: Adding a small percentage (up to 20%) of a solvent like DMSO or incorporating ethylene carbonate can help break up aggregates.[6]
-
Use a Low-Loading Resin: For difficult sequences, starting with a resin that has a lower substitution level (e.g., 0.2-0.4 mmol/g) is critical. This increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation.
-
Mechanical Agitation: At scale, ensure the mixing method (mechanical stirring, nitrogen bubbling) is sufficient to keep the resin fully suspended. Inadequate mixing can create localized areas of high concentration and initiate aggregation.
-
Problem 3: Appearance of Unexpected Impurities in Crude HPLC
-
Question: My final crude product shows multiple unexpected peaks close to the main product peak. What are the likely side reactions with N-Me-Gln(Trt)?
-
Analysis and Solution: Several side reactions are possible, particularly related to the N-methylated residue and the Trt protecting group.
Potential Side Reactions & Mitigation:
-
Diketopiperazine (DKP) Formation: If the N-Me-Gln is the second residue in the sequence, the free N-terminal secondary amine can attack the preceding carbonyl group, cleaving the dipeptide from the resin as a cyclic DKP. This is a common issue with N-methylated residues.[7]
-
Prevention: When coupling the third amino acid, use conditions that minimize the time the N-terminal secondary amine is free. Pre-activate the incoming amino acid before adding it to the deprotected resin.
-
-
Incomplete Trityl Deprotection: The Trt group on the glutamine side chain can be difficult to remove completely, especially if it is sterically shielded within a folded peptide.[5]
-
Prevention: Increase the final cleavage time in TFA. Ensure an effective scavenger, like Triisopropylsilane (TIPS), is used to capture the released trityl cations.[9] A typical cleavage cocktail is TFA/TIPS/H₂O (95:2.5:2.5).
-
-
Fragmentation: Peptides containing consecutive N-methylated amino acids can sometimes be susceptible to fragmentation during the final acidic cleavage step.[7]
-
Prevention: Minimize the cleavage time to what is necessary for complete deprotection. Keeping the cleavage reaction chilled can sometimes mitigate this.
-
-
Section 3: Experimental Protocols & Data
Protocol: Optimized Coupling of this compound at Scale
This protocol assumes a 100 mmol scale synthesis on a 0.3 mmol/g loading resin (approx. 333 g of resin).
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 1 hour.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (2 x 20 min).
-
Wash the resin thoroughly with DMF (6 x resin volume) to remove all traces of piperidine.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (4 eq, 400 mmol, 244 g) and HOAt (4 eq, 400 mmol, 54.4 g) in NMP (or a DMF/NMP mixture). Note: Gentle warming or sonication may be required for full dissolution.
-
Add DIPEA (8 eq, 800 mmol, 139 mL) to the amino acid solution and mix.
-
Add HATU (3.9 eq, 390 mmol, 148 g) to the mixture and allow to pre-activate for 5-10 minutes.
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Mix for a minimum of 6 hours at room temperature.
-
-
In-Process Monitoring:
-
Take a small sample of resin beads, wash them thoroughly, and perform an Isatin test (which turns blue in the presence of unreacted secondary amines).
-
If the test is positive, continue the reaction. Consider a second coupling if the reaction stalls.
-
-
Washing:
-
Once the reaction is complete (negative Isatin test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.
-
Section 4: Visualizations
Troubleshooting Workflow for Failed Coupling
This diagram outlines the decision-making process when a coupling reaction for a sterically hindered residue fails.
Caption: Decision tree for troubleshooting incomplete coupling reactions.
Mechanism of Steric Hindrance
This diagram illustrates how the N-methyl group physically impedes the approach of the activated amino acid.
Caption: Steric clash between the N-methyl group and the incoming activated acid.
References
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20, 53–69.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Product Focus: New reagents for peptide synthesis. (2002). Novabiochem® Letter. Merck Millipore.
- Greening the synthesis of peptide therapeutics: an industrial perspective. (2021). RSC Sustainability. Royal Society of Chemistry.
-
Advances in Fmoc solid-phase peptide synthesis. (2009). Journal of Peptide Science, 15(1), 1-28. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 199. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molbank, 2023(4), M1774. [Link]
- Understanding Fmoc-Gln(Trt)-OH: Properties and Applications for Buyers. (n.d.). Pharma Sources.
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (2014). In Methods in Molecular Biology (Vol. 1180, pp. 247-262). Springer. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. nbinno.com [nbinno.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
Technical Support Center: Managing On-Resin Aggregation of Peptides Containing Fmoc-N-Me-Gln(Trt)-OH
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving Fmoc-N-Me-Gln(Trt)-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the on-resin aggregation of peptides incorporating this sterically hindered and N-methylated amino acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of your target peptide.
Introduction: The Challenge of this compound
The incorporation of N-methylated amino acids into a peptide sequence is a valuable strategy for enhancing metabolic stability, increasing membrane permeability, and modulating conformation.[1][2] However, these modifications, particularly the introduction of a methyl group on the amide nitrogen, can introduce significant synthetic hurdles. This compound, with its bulky trityl (Trt) side-chain protection and N-methylation, presents a compounded challenge. The N-methylation disrupts the regular hydrogen-bonding patterns that can lead to interchain aggregation, yet the overall hydrophobicity and steric hindrance of the residue can promote other forms of aggregation and lead to difficult coupling and deprotection steps.[3][4]
This guide will delve into the mechanistic underpinnings of these challenges and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of on-resin aggregation when using this compound?
A1: On-resin aggregation during SPPS is the self-association of growing peptide chains, primarily driven by intermolecular hydrogen bonding to form secondary structures like β-sheets.[3][5] While the N-methylation in this compound disrupts one potential hydrogen bond donor site, aggregation can still be promoted by:
-
Steric Hindrance: The bulky Trt group on the glutamine side chain and the N-methyl group can lead to inefficient solvation of the peptide-resin complex, promoting association between peptide chains.
-
Hydrophobic Interactions: The overall hydrophobicity of the protected N-Me-Gln(Trt) residue, especially when incorporated into a hydrophobic sequence, can drive aggregation.
-
Sequence-Dependent Factors: The propensity for aggregation is highly sequence-specific. Stretches of hydrophobic residues are particularly problematic.[6]
Q2: What are the tell-tale signs of on-resin aggregation?
A2: The most common indicator of on-resin aggregation is a noticeable shrinking of the resin bed, indicating poor swelling.[3][7] Other signs include:
-
Slow or incomplete Fmoc deprotection: The piperidine reagent cannot efficiently access the Fmoc group.
-
Incomplete coupling: The incoming activated amino acid is sterically hindered from reaching the N-terminus of the growing peptide chain. This is often indicated by a positive Kaiser or TNBS test after coupling.
-
Formation of deletion sequences: A consequence of incomplete coupling and deprotection cycles.
-
Unreliable colorimetric tests: In cases of severe aggregation, tests like the Kaiser or TNBS test may yield false negatives because the reagents cannot penetrate the aggregated peptide-resin matrix.[4]
Q3: Can I proactively prevent aggregation when I know my sequence contains this compound?
A3: Yes, a proactive approach is highly recommended. Consider the following from the outset:
-
Resin Choice: Utilize a low-loading resin (0.1 to 0.4 mmol/g) to increase the distance between peptide chains.[8] Resins with good swelling properties, such as PEG-based resins (e.g., NovaSyn® TG), can also improve solvation.[4]
-
"Difficult Sequence" Mitigation: If your sequence contains other aggregation-prone residues, consider incorporating structure-disrupting elements like pseudoproline dipeptides at strategic locations (approximately every 6th residue).[9]
In-Depth Troubleshooting Guides
Issue 1: Incomplete Coupling of the Amino Acid Following this compound
Symptoms:
-
Strong positive Kaiser or TNBS test after a standard coupling time.
-
Presence of a significant deletion peak (+1 Da corresponding to the missed amino acid) in the final mass spectrum.
Causality: The N-methylated amino acid creates a sterically hindered secondary amine at the N-terminus. This, combined with potential aggregation, slows down the kinetics of the subsequent coupling reaction.
Solutions:
| Strategy | Mechanism of Action | Recommended Application |
| Double Coupling & Extended Reaction Time | Increases the probability of the acylation reaction reaching completion. | This should be the first line of defense. Extend the initial coupling time to 2-4 hours. If the coupling is still incomplete, perform a second coupling with fresh reagents. |
| Use of High-Potency Coupling Reagents | Reagents like HATU or PyBrOP are more reactive and can overcome the steric hindrance. | For particularly difficult couplings, use HATU or PyBrOP in place of standard reagents like HBTU or DIC/HOBt. |
| Elevated Temperature/Microwave Synthesis | Increases reaction kinetics and can help disrupt secondary structures. | Perform the coupling step at an elevated temperature (40-60°C) or utilize a microwave peptide synthesizer.[6] |
| Solvent Modification | Improves solvation of the peptide-resin complex. | Switch from DMF to NMP, or use a mixture of DMF/DMSO.[3] |
Issue 2: Poor Resin Swelling and Incomplete Fmoc Deprotection
Symptoms:
-
Visible shrinking of the resin bed.
-
Incomplete Fmoc deprotection, leading to deletion sequences.
Causality: The peptide chains are collapsing onto themselves and the resin support, preventing solvent and reagent penetration. This is a classic sign of severe on-resin aggregation.
Solutions:
| Strategy | Mechanism of Action | Recommended Application |
| Chaotropic Salt Washes | Disrupts hydrogen bonds that hold the aggregated structure together. | Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO4 or 4 M KSCN in DMF.[4] |
| "Magic Mixture" Solvent System | A highly polar solvent cocktail designed to break up secondary structures. | For extremely difficult sequences, use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate for both coupling and deprotection steps.[4][10] |
| Sonication | Mechanical disruption of the aggregated peptide-resin matrix. | Apply sonication to the reaction vessel during the coupling and/or deprotection steps.[3][7] |
Visualizing the Problem and Solutions
The Aggregation Cascade
The following diagram illustrates how the incorporation of this compound can contribute to a cascade of synthetic problems.
Caption: The cascade of problems initiated by difficult residues.
Troubleshooting Workflow
This workflow provides a logical decision-making process when encountering aggregation-related issues.
Caption: A decision tree for troubleshooting on-resin aggregation.
Key Experimental Protocols
Protocol 1: High-Temperature Coupling Using HATU
This protocol is recommended for coupling an amino acid immediately following an N-methylated residue.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N-Methyl-2-pyrrolidone (NMP)
-
Heating block or microwave peptide synthesizer
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in NMP.
-
In a separate vessel, dissolve the Fmoc-amino acid and HATU in NMP.
-
Add DIPEA to the solution from step 2 and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the peptide-resin.
-
Agitate the mixture at 50°C for 1 hour. If using a microwave synthesizer, follow the manufacturer's recommended protocol for high-temperature coupling (e.g., 75°C for 5-10 minutes).[6]
-
Wash the resin thoroughly with NMP.
-
Perform a TNBS or Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
Protocol 2: Chaotropic Salt Wash to Disrupt Aggregation
This protocol should be performed prior to a difficult coupling step when aggregation is suspected.
Materials:
-
Aggregated peptide-resin
-
1 M Lithium Chloride (LiCl) in DMF (or other chaotropic salt solutions as mentioned previously)
-
DMF
Procedure:
-
Drain the solvent from the peptide-resin.
-
Add the 1 M LiCl solution in DMF to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the chaotropic salt solution.
-
Wash the resin thoroughly with DMF (at least 5 washes) to remove all traces of the salt.
-
Proceed immediately to the coupling step.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Merck Millipore. (n.d.). Product Focus: New reagents for peptide synthesis Novabiochem®. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). On-Resin Recognition of Aromatic Oligopeptides and Proteins through Host-Enhanced Heterodimerization. Retrieved from [Link]
-
Der-Sarkissian, A., et al. (2010). Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. PMC. Retrieved from [Link]
-
MDPI. (2021). Investigation of Impurities in Peptide Pools. Retrieved from [Link]
-
ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]
-
PMC. (2017). Connecting high-temperature and low-temperature protein stability and aggregation. Retrieved from [Link]
-
RSC Publishing. (2021). Varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions in solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2015). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Retrieved from [Link]
-
PMC. (n.d.). On-resin peptide macrocyclization using thiol-ene click chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2013). Does anyone have tips on how to avoid protein aggregation and precipitation in the well when trying to run a gel to identify GPCRs?. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
PMC. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
University of Bath. (n.d.). N-methylated peptide inhibitors of β-amyloid aggregation. Retrieved from [Link]
-
MDPI. (n.d.). Genetic Parameters for Rumination Time, Daily Average Milk Temperature, and Milking Traits Derived from Automatic Milking Systems in Holstein Cattle. Retrieved from [Link]
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
Springer. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Retrieved from [Link]
-
Biozentrum. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. Retrieved from [Link]
-
ResearchGate. (2015). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Retrieved from [Link]
-
University of Arizona. (n.d.). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. Retrieved from [Link]
-
PubMed. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Retrieved from [Link]
-
Journal of the American Chemical Society. (2005). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. cpcscientific.com [cpcscientific.com]
Validation & Comparative
A Senior Application Scientist's Guide: Fmoc-N-Me-Gln(Trt)-OH for Unparalleled Control in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of glutamine (Gln) residues often presents a significant challenge. This guide provides an in-depth comparison of Fmoc-N-Me-Gln(Trt)-OH against other glutamine derivatives, offering experimental insights and protocols to leverage its distinct advantages for the synthesis of complex and high-purity peptides.
The Glutamine Conundrum in Peptide Synthesis
Glutamine, with its amide-containing side chain, is a frequent participant in two undesirable side reactions during Fmoc-based SPPS: pyroglutamate formation and peptide aggregation.
Pyroglutamate Formation: When glutamine is at the N-terminus of a growing peptide chain, the free amino group can catalyze an intramolecular cyclization of the side-chain amide, leading to the formation of a pyroglutamyl (pGlu) residue. This reaction is particularly prevalent during the basic conditions of Fmoc deprotection[1][2]. The formation of pGlu truncates the peptide chain, resulting in a difficult-to-remove impurity and a significant reduction in the yield of the desired full-length peptide. While glutamic acid can also undergo this cyclization, the reaction is much more rapid with glutamine[1].
Peptide Aggregation: The side-chain amide of glutamine can participate in inter-chain hydrogen bonding, promoting the aggregation of peptide chains on the solid support[3]. This aggregation can hinder the access of reagents to the reactive sites, leading to incomplete couplings and deprotections, and consequently, a complex mixture of deletion sequences in the crude product.
The Standard Solution: Trityl Protection
To mitigate these issues, the use of a protecting group on the side-chain amide of glutamine is standard practice. The trityl (Trt) group, as seen in Fmoc-Gln(Trt)-OH , is the most commonly employed protecting group for this purpose in Fmoc chemistry[4].
The bulky trityl group offers two main advantages:
-
Prevention of Dehydration: It effectively prevents the dehydration of the side-chain amide to a nitrile during the activation step of the coupling reaction[5].
-
Enhanced Solubility: The lipophilic nature of the trityl group significantly improves the solubility of the protected amino acid in common SPPS solvents like dimethylformamide (DMF)[6][7]. This is a notable advantage over the poorly soluble Fmoc-Gln-OH.
However, while the trityl group is effective at preventing side-chain dehydration, it does not entirely solve the problem of N-terminal pyroglutamate formation, as the cyclization mechanism involves the backbone amide.
The Advanced Solution: N-Methylation with this compound
This compound introduces a methyl group on the α-nitrogen of the amino acid backbone. This seemingly small modification provides a definitive solution to pyroglutamate formation and offers additional benefits, albeit with its own set of synthetic considerations.
Key Advantages of this compound
-
Complete Prevention of Pyroglutamate Formation: The N-methyl group replaces the proton on the backbone amide nitrogen. This proton is essential for the intramolecular cyclization reaction that leads to pyroglutamate formation. By physically blocking this site, N-methylation completely prevents this side reaction when the glutamine residue is at the N-terminus.
-
Disruption of Aggregation: The presence of the N-methyl group disrupts the regular hydrogen-bonding patterns between peptide backbones that are responsible for the formation of secondary structures like β-sheets, a primary driver of aggregation[2][8]. This leads to improved solvation of the growing peptide chain and enhanced coupling and deprotection efficiency, particularly in aggregation-prone sequences. Studies on polyglutamine peptides have shown that N-methylation can be an effective strategy to inhibit aggregation[3][9].
-
Enhanced Drug-like Properties: For therapeutic peptides, N-methylation can increase metabolic stability by making the adjacent peptide bond resistant to cleavage by proteases. It can also improve cell permeability and oral bioavailability[10].
The Challenge: Steric Hindrance and Coupling Efficiency
The primary drawback of using N-methylated amino acids is the increased steric hindrance around the secondary amine, which significantly slows down the kinetics of the coupling reaction[11]. Standard coupling reagents may lead to incomplete acylation. Therefore, more potent coupling reagents and optimized protocols are necessary to achieve high coupling yields[8][12].
Comparative Performance of Glutamine Derivatives
| Feature | Fmoc-Gln-OH | Fmoc-Gln(Trt)-OH | This compound |
| Pyroglutamate Formation | High risk at N-terminus | Moderate risk at N-terminus | Completely prevented |
| Aggregation Propensity | High | Moderate | Low |
| Solubility in DMF | Low | Good[6][7] | Good |
| Coupling Efficiency | Standard | Standard | Lower due to steric hindrance; requires optimized conditions[8] |
| Side-Chain Dehydration | Risk during activation | Prevented by Trt group[5] | Prevented by Trt group |
| Final Peptide Purity | Often low due to side reactions | Good | Potentially highest with optimized coupling |
Experimental Protocols
Standard Coupling Protocol for Fmoc-Gln(Trt)-OH
This protocol is suitable for the incorporation of Fmoc-Gln(Trt)-OH in most peptide sequences.
Reagents:
-
Fmoc-Gln(Trt)-OH (4 eq.)
-
HCTU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
DMF (synthesis grade)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 x 1 minute).
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH and HCTU in DMF.
-
Add DIPEA to the activation solution and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Couple for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 x 1 minute).
-
Perform a Kaiser test to confirm the completion of the coupling.
High-Efficiency Coupling Protocol for this compound
Due to the steric hindrance of the N-methyl group, a more powerful coupling reagent such as HATU is recommended[8][13].
Reagents:
-
This compound (4 eq.)
-
HATU (3.9 eq.)
-
DIPEA (8 eq.)
-
DMF (synthesis grade)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 x 1 minute).
-
In a separate vessel, pre-dissolve this compound and HATU in DMF.
-
Add DIPEA to the activation solution and allow to pre-activate for 5 minutes at room temperature[8].
-
Add the pre-activated amino acid solution to the resin.
-
Couple for 2-4 hours at room temperature. For particularly difficult sequences, the coupling time can be extended or performed at a slightly elevated temperature (e.g., 40 °C).
-
Wash the resin with DMF (5 x 1 minute).
-
Monitor the coupling completion using a non-ninhydrin-based test, such as the chloranil or isatin test, as the secondary amine of the N-methylated residue does not react with ninhydrin.
Visualizing the Chemistry
Caption: Common side reactions involving glutamine in SPPS.
Caption: Comparison of glutamine protection strategies in SPPS.
Caption: General workflow for an amino acid coupling cycle in SPPS.
Conclusion
While Fmoc-Gln(Trt)-OH is a robust and widely used derivative that addresses the critical issues of side-chain dehydration and solubility, this compound offers superior control over the synthetic process by completely eliminating the risk of pyroglutamate formation and actively disrupting peptide aggregation. The primary trade-off for these advantages is the increased difficulty of the coupling step, which necessitates the use of more potent coupling reagents and potentially longer reaction times. For the synthesis of "difficult" peptides, long sequences, or peptides where N-terminal integrity is paramount, the strategic use of this compound is a powerful tool that can lead to significantly higher purity and yield of the final product. As with any specialized reagent, a thorough understanding of its chemical properties and the optimization of reaction conditions are key to unlocking its full potential.
References
- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Department of Chemistry, University of California, Irvine.
- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Gordon, D. J., Meredith, S. C., & Meredith, S. C. (2003).
-
aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Perutz, M. F., Johnson, T., Suzuki, M., & Finch, J. T. (1994). Glutamine repeats as polar zippers: their possible role in inherited neurodegenerative diseases. Proceedings of the National Academy of Sciences, 91(12), 5355–5358.
- Dick, L. W., Jr, Kim, Y., Dalleska, N. F., & Kenck, C. L. (2017). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. mAbs, 9(5), 807–816.
- Wetzel, R. (2002). Ideas of order for amyloid fibril structure. Structure, 10(8), 1031–1036.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Lopez, J., & Giraud, M. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 23(9), 3295-3305.
-
Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]
Sources
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Chaperone-like N-methyl Peptide Inhibitors of Polyglutamine Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. scienmag.com [scienmag.com]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Peptides Containing N-Me-Gln(Trt)
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified amino acids into peptides is a cornerstone of modern drug discovery, offering avenues to enhance potency, stability, and cell permeability. Among these modifications, N-methylation and the use of bulky side-chain protecting groups are common strategies. However, these alterations introduce significant challenges for analytical characterization, particularly by mass spectrometry. This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of peptides containing N-methylated glutamine with a trityl-protected side chain (N-Me-Gln(Trt)), offering field-proven insights and experimental guidance.
The Analytical Conundrum of N-Me-Gln(Trt)
The presence of N-Me-Gln(Trt) within a peptide sequence presents a multi-faceted analytical challenge. The N-methylation of the amide bond restricts its conformational flexibility and can influence fragmentation pathways. The trityl (Trt) group, a bulky hydrophobic moiety, is highly stable in the gas phase and can dominate mass spectra, potentially suppressing peptide backbone fragmentation. Furthermore, glutamine itself is known to undergo characteristic neutral losses and cyclization reactions during mass spectrometric analysis, a behavior that may be altered by N-methylation.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical for successfully analyzing modified peptides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common methods.[1]
| Ionization Technique | Advantages for N-Me-Gln(Trt) Peptides | Disadvantages for N-Me-Gln(Trt) Peptides |
| Electrospray Ionization (ESI) | - Soft ionization, minimizing premature fragmentation. - Readily coupled to liquid chromatography (LC) for online separation. - Tends to produce multiply charged ions, which can be beneficial for certain fragmentation techniques (e.g., ETD). | - Can be susceptible to ion suppression from salts and other contaminants.[2] - In-source cyclization of glutamine to pyroglutamic acid can be an artifact.[3] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | - High tolerance to salts and buffers. - Primarily produces singly charged ions, which can simplify spectra. - High throughput capabilities. | - Less amenable to online LC coupling. - The high stability of the trityl cation could lead to its dominance in the spectrum.[4] |
For peptides containing N-Me-Gln(Trt), ESI is generally the preferred method due to its soft nature and seamless integration with LC-MS/MS workflows, which are essential for purifying and analyzing these often complex synthetic products.
Fragmentation Techniques: Unraveling the Peptide Backbone
Tandem mass spectrometry (MS/MS) is indispensable for sequencing peptides and localizing modifications.[5] The two most prevalent fragmentation techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).[6]
Collision-Induced Dissociation (CID)
CID involves the energetic collision of precursor ions with an inert gas, leading to fragmentation primarily at the peptide bonds, generating b- and y-type ions.[2]
Expected Behavior of N-Me-Gln(Trt) Peptides in CID:
-
Dominant Trityl Cation: The high stability of the trityl cation (m/z 243.1) is a significant challenge.[4] Upon collisional activation, the trityl group may readily cleave from the glutamine side chain and dominate the MS/MS spectrum, suppressing the informative peptide backbone fragments.
-
Altered Glutamine Fragmentation: Unmodified glutamine-containing peptides often exhibit a neutral loss of ammonia (-17 Da) from b- and y-ions.[2] N-methylation may influence this pathway. Additionally, peptides with glutamine as the second N-terminal residue can form a characteristic c1 ion.[7]
-
Proline-like Effect of N-methylation: N-methylation can create a "proline-mimic" effect, where fragmentation N-terminal to the modified residue is enhanced.
Electron Transfer Dissociation (ETD)
ETD involves the transfer of an electron to a multiply charged peptide cation, inducing fragmentation of the peptide backbone to produce c- and z-type ions.[8]
Expected Behavior of N-Me-Gln(Trt) Peptides in ETD:
-
Preservation of Labile Modifications: A key advantage of ETD is its ability to preserve labile post-translational modifications and protecting groups.[8] This suggests that the trityl group is more likely to remain attached to the glutamine side chain during fragmentation, allowing for more informative backbone cleavage.
-
Effective for N-methylated Peptides: Studies have shown that N-methylation of the amide nitrogen does not adversely affect the ETD process, making it a suitable technique for sequencing N-methylated peptides.[9]
-
Improved Sequence Coverage: ETD often provides better sequence coverage for longer peptides compared to CID.[10]
Head-to-Head Comparison: CID vs. ETD for N-Me-Gln(Trt) Analysis
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | c- and z-ions |
| Preservation of Trt Group | Low; prone to cleavage and dominance of Trt+ ion | High; backbone fragmentation is favored |
| N-methylation Site Information | Can be inferred from mass shifts, but fragmentation can be complex | Excellent for localizing the N-methyl group as it doesn't promote its cleavage |
| Sequence Coverage | Can be limited by dominant neutral losses and the "proline-mimic" effect | Generally provides more complete sequence coverage, especially for larger peptides |
| Optimal Precursor Charge State | Lower charge states (e.g., 2+) | Higher charge states (e.g., 3+ and above) |
Experimental Protocols
Recommended Workflow: LC-ESI-ETD-MS/MS
This workflow is designed to provide the most comprehensive characterization of peptides containing N-Me-Gln(Trt).
Caption: Recommended LC-MS/MS workflow for N-Me-Gln(Trt) peptide analysis.
Step-by-Step Methodology
1. Sample Preparation:
-
Accurately weigh the synthetic peptide.
-
Dissolve the peptide in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 mg/mL.[11]
-
Further dilute the stock solution to a working concentration of 1-10 µM in the same solvent.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes at a flow rate of 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra from m/z 300-2000.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions for fragmentation.
-
Fragmentation:
-
Primary Method: Electron Transfer Dissociation (ETD). Optimize ETD reaction time for maximal fragmentation.
-
Alternative/Complementary Method: Collision-Induced Dissociation (CID). Use a normalized collision energy of 25-35%.
-
-
MS2 Scan: Acquire fragment ion spectra in a high-resolution mass analyzer (e.g., Orbitrap or TOF).
4. Data Analysis:
-
Process the raw data using a suitable software package (e.g., Mascot, Proteome Discoverer, MaxQuant).
-
Search the MS/MS spectra against a database containing the expected peptide sequence.
-
Specify N-methylation of glutamine and trityl protection of the glutamine side chain as variable modifications.
-
Manually inspect the annotated MS/MS spectra to verify the sequence and the localization of the modifications. Pay close attention to the presence of c- and z-ions in ETD spectra and the potential for a dominant trityl ion in CID spectra.
Visualizing Fragmentation Pathways
The expected fragmentation patterns for a hypothetical peptide containing N-Me-Gln(Trt) are visualized below.
Caption: Comparative fragmentation of N-Me-Gln(Trt) peptides in CID vs. ETD.
This guide provides a framework for the rational selection of mass spectrometric techniques for the analysis of peptides containing N-Me-Gln(Trt). By understanding the inherent challenges and the distinct advantages of different fragmentation methods, researchers can develop robust analytical strategies to confidently characterize these complex and vital molecules in the drug development pipeline.
References
-
Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical mass spectrometry, 11(11), 601. [Link]
-
Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in enzymology, 193, 455-479. [Link]
-
Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]
-
Mascot. (n.d.). Peptide fragmentation. Matrix Science. [Link]
-
Wu, Z., et al. (2018). Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides. Future Science OA, 4(10), FSO343. [Link]
-
Good, D. M., et al. (2007). A comprehensive comparison of collision induced dissociation and electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 18(11), 1957-1968. [Link]
-
Chrisman, P. A., & McLuckey, S. A. (2009). Electron transfer dissociation of amide nitrogen methylated polypeptide cations. Journal of the American Society for Mass Spectrometry, 20(2), 309-315. [Link]
-
Lee, Y. J., & Lee, Y. M. (2004). Formation of c1 fragment ions in collision-induced dissociation of glutamine-containing peptide ions: a tip for de novo sequencing. Rapid communications in mass spectrometry, 18(18), 2069-2076. [Link]
-
Stein, C. A. (2001). The trityl group in the 3rd millenium: new perspectives for oligonucleotide chemistry and beyond. Glen Report, 13(13), 1-12. [Link]
-
Loo, J. A. (2016). Electron transfer dissociation mass spectrometry in proteomics. Mass spectrometry reviews, 35(5), 624-640. [Link]
-
Guo, L., et al. (2014). An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid. Analytical chemistry, 86(12), 5794-5798. [Link]
Sources
- 1. Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mascot help: Peptide fragmentation [matrixscience.com]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Formation of c1 fragment ions in collision-induced dissociation of glutamine-containing peptide ions: a tip for de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylated Glutamine in Peptides: A Double-Edged Sword for Biological Activity
A Senior Application Scientist's Guide to Understanding the Impact of N-Methylation on Glutamine-Containing Peptides
In the landscape of peptide-based drug discovery, the strategic modification of amino acid residues is a cornerstone of optimizing therapeutic potential. Among these modifications, N-methylation of the peptide backbone is a seemingly subtle yet powerful tool that can profoundly alter a peptide's biological activity, pharmacokinetic profile, and conformational behavior. This guide provides an in-depth comparison of peptides containing the canonical amino acid glutamine (Gln) versus its N-methylated counterpart (N-Me-Gln), offering experimental data, detailed protocols, and expert insights for researchers, scientists, and drug development professionals.
The Allure of N-Methylation: Enhancing Druggability
The introduction of a methyl group to the amide nitrogen of a peptide backbone is a well-established strategy to enhance the "druggability" of peptide candidates. This modification can significantly improve metabolic stability, bioavailability, and receptor binding affinity and selectivity.[1] The primary rationale behind this approach lies in the steric hindrance provided by the methyl group, which can shield the amide bond from proteolytic enzymes, thereby increasing the peptide's half-life in biological systems.[2][3][4] Furthermore, N-methylation can modulate the conformational flexibility of a peptide, locking it into a bioactive conformation that may lead to enhanced receptor binding and potency.[2][5]
The Glutamine Conundrum: A Case Study in Altered Affinity
While the benefits of N-methylation are widely recognized, its impact on a specific amino acid residue, such as glutamine, can be nuanced and, at times, detrimental to biological activity. A compelling example is the investigation of phosphopeptide inhibitors targeting the SH2 domain of Signal Transducer and Activator of Transcription 3 (Stat3), a critical protein in cell signaling pathways.
In a study examining the structure-affinity relationships of glutamine mimics in a phosphopeptide inhibitor, the introduction of N-methylation to the glutamine residue had a clear impact on binding affinity. The parent peptide, pCinn-Leu-Pro-Gln -NHBn, exhibited a half-maximal inhibitory concentration (IC50) of 138 nM.[6] However, upon mono-N-methylation of the glutamine side chain amide, the affinity was reduced, and di-N-methylation resulted in a dramatic loss of inhibition.[6]
| Peptide | Modification | IC50 (nM)[6] |
| pCinn-Leu-Pro-Gln -NHBn | Unmodified | 138 |
| pCinn-Leu-Pro-Gln(N-Me) -NHBn | Mono-N-methylated Gln | Reduced Affinity |
| pCinn-Leu-Pro-Gln(N-Me2) -NHBn | Di-N-methylated Gln | Loss of Inhibition |
This quantitative data underscores a critical principle: while N-methylation can confer desirable pharmacokinetic properties, it can also disrupt crucial interactions at the molecular level. In this case, the amide protons of the unmodified glutamine side chain are likely involved in essential hydrogen bonding interactions within the binding pocket of the Stat3 SH2 domain. The substitution of these protons with methyl groups eliminates this possibility, leading to a significant decrease in binding affinity.[6]
Visualizing the Impact: Conformational Constraints
The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone by introducing steric bulk. This can favor specific secondary structures, such as β-turns or helical folds. While this can be advantageous in pre-organizing a peptide for receptor binding, it can also lead to a conformation that is no longer complementary to the target.
Figure 1. Conformational landscape of peptides with and without N-methylated glutamine.
Experimental Protocols: A Guide to Synthesis and Analysis
To enable researchers to explore the effects of N-methylated glutamine in their own peptide systems, this section provides detailed, step-by-step methodologies for peptide synthesis and key biological assays.
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Glutamine-Containing Peptides
The synthesis of peptides containing N-methylated amino acids presents unique challenges, primarily due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions. The following protocol outlines the key steps for the successful incorporation of Fmoc-N-Me-Gln(Trt)-OH using manual Fmoc-based solid-phase peptide synthesis.
Figure 2. General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Gln(Trt)-OH and this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Coupling of this compound:
-
Rationale: The coupling of N-methylated amino acids is often slower and requires stronger coupling reagents or longer reaction times to overcome steric hindrance.
-
Dissolve 4 equivalents of this compound and 4 equivalents of a more potent activating agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 4-6 hours, or overnight if necessary.
-
Monitor the coupling using a chloranil test, as the Kaiser test is not suitable for secondary amines.
-
-
Washing: After each coupling and deprotection step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Proteolytic Stability Assay
This assay determines the half-life of the peptides in the presence of proteases, providing a quantitative measure of their stability.
Materials:
-
Peptide stock solutions (unmodified and N-methylated)
-
Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system
Procedure:
-
Incubation: Incubate the peptide at a final concentration of 100 µM with 80% human serum in PBS at 37°C.[7]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Quench the reaction by adding an equal volume of 1% TFA in ACN to precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t₁/₂) of the peptide.
Receptor Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of the peptides to their target receptor.
Materials:
-
Fluorescently labeled ligand (probe) for the target receptor
-
Purified target receptor
-
Unlabeled competitor peptides (unmodified and N-methylated)
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a microplate, combine a fixed concentration of the fluorescently labeled ligand and the target receptor.
-
Competition: Add increasing concentrations of the unlabeled competitor peptides to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent ligand.
Conclusion: A Strategic Approach to N-Methylation
The decision to incorporate N-methylated glutamine into a peptide is a strategic one that requires a careful balance of potential benefits and risks. While this modification can significantly enhance proteolytic stability and potentially improve oral bioavailability, it can also lead to a decrease or complete loss of biological activity due to altered conformational preferences and the disruption of key hydrogen bonding interactions.
The case study of Stat3 inhibitors clearly demonstrates that a one-size-fits-all approach to N-methylation is not prudent. Researchers must consider the specific role of the glutamine residue in receptor binding and overall peptide conformation. A thorough structure-activity relationship (SAR) study, incorporating both unmodified and N-methylated analogs, is essential to fully elucidate the impact of this modification. By combining rational design with rigorous experimental validation, scientists can harness the power of N-methylation to develop more effective and resilient peptide-based therapeutics.
References
- Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3. Journal of Medicinal Chemistry.
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzym
- Conformational study on glycosylated asparagine-oligopeptides by NMR spectroscopy and molecular dynamics calcul
- Strategies to improve plasma half life time of peptide and protein drugs.
- Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Peptide Science.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Binding methylarginines and methyllysines as free amino acids: a comparative study of multiple supramolecular host classes. ChemRxiv.
- Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. e-Repositori UPF.
- Transverse relaxation optimized spectroscopy of NH2 groups in glutamine and asparagine side chains of proteins. Journal of Biomolecular NMR.
- Uniformity of Peptide Release Is Maintained by Methyl
- Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.
- Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical Chemistry.
- N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.
- Conformation-specific spectroscopy of capped glutamine-containing peptides: role of a single glutamine residue on peptide backbone preferences. Physical Chemistry Chemical Physics.
- SYNTHESIS NOTES. Aapptec.
- D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules.
- Site-specific α-N-terminal methylation on peptides through chemical and enzym
- Separation and Identification of Glutamine Peptides from Defatted Soybean Meal by Enzymatic Hydrolysis. Journal of Food Science and Technology.
- (SPPS) Loading rate decreased on Fmoc quantification?
- Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs.
- Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
- 13C NMR analysis reveals a link between L-glutamine metabolism, D-glucose metabolism and gamma-glutamyl cycle activity in a clonal pancreatic beta-cell line. The Biochemical Journal.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Peptide chain release factor N5-glutamine methyltransferase.
- Identifying Transcription Factors That Prefer Binding to Methylated DNA Using Reduced G-Gap Dipeptide Composition.
- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- Protein Thermal Stability Changes Induced by the Global Methylation Inhibitor 3-Deazaneplanocin A (DZNep).
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- 2. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of N-Methylated Peptides: A Comparative Guide to Validating Sequence Integrity After Incorporating Fmoc-N-Me-Gln(Trt)-OH
For the pioneering researcher in peptide therapeutics, the incorporation of N-methylated amino acids represents a critical step toward enhancing proteolytic stability, bioavailability, and conformational rigidity. However, these modifications, particularly the introduction of N-methylated glutamine using Fmoc-N-Me-Gln(Trt)-OH, present unique challenges to ensuring the final peptide's sequence integrity. This guide provides a comprehensive framework for validating peptide sequences post-synthesis, focusing on the detection and quantification of potential side reactions and offering a comparative analysis of analytical methodologies.
The strategic N-methylation of a peptide backbone can profoundly influence its pharmacological properties. The N-methyl group's steric hindrance can disrupt enzymatic degradation pathways and restrict conformational flexibility, locking the peptide into a bioactive conformation. This compound has emerged as a valuable building block in solid-phase peptide synthesis (SPPS) for introducing N-methylated glutamine. The trityl (Trt) protecting group on the side-chain amide is crucial for preventing side reactions such as dehydration and nitrile formation during coupling.[1] However, the inherent reactivity of the glutamine side chain, even when N-methylated, necessitates rigorous analytical validation to confirm the integrity of the final peptide product.
The primary challenge associated with the incorporation of glutamine and its derivatives is the intramolecular cyclization to form a pyroglutamate (pGlu) residue at the N-terminus.[2] This spontaneous conversion can also occur with internal glutamine residues, albeit at a slower rate, and is influenced by factors such as pH and temperature.[3] While the N-methylation of the backbone nitrogen is expected to sterically hinder this cyclization, the potential for this and other side reactions cannot be dismissed without empirical validation.
This guide will dissect the potential pitfalls of using this compound and provide a robust, multi-pronged analytical strategy to ensure the fidelity of your synthetic peptide.
The Specter of Side Reactions: Beyond Pyroglutamate
While pyroglutamate formation is a primary concern, other potential side reactions can compromise the integrity of the peptide chain during the incorporation of this compound. Understanding these possibilities is the first step in developing a comprehensive validation strategy.
-
Pyroglutamate Formation: The intramolecular cyclization of the N-methylated glutamine side chain to form an N-methylated pyroglutamate residue remains a potential threat. This modification results in a mass loss of 17 Da (the mass of ammonia) and can significantly alter the peptide's biological activity and receptor binding affinity.
-
Incomplete Coupling: The steric hindrance posed by the N-methyl group can impede coupling efficiency, leading to deletion sequences where the N-Me-Gln residue is absent.[4] This is a common challenge with all N-methylated amino acids and necessitates the use of potent coupling reagents and optimized reaction conditions.
-
Racemization: While less common with urethane-protected amino acids like Fmoc derivatives, the potential for racemization at the alpha-carbon of the N-Me-Gln residue should be considered, especially under harsh or prolonged coupling conditions.
-
Trityl Group Re-attachment: Incomplete cleavage of the Trt group from the glutamine side chain or its re-attachment to other nucleophilic residues, such as tryptophan, can lead to undesired adducts.
A Multi-Modal Approach to Validation: HPLC and Mass Spectrometry
A robust validation strategy for peptides containing N-Me-Gln relies on the synergistic use of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The First Line of Defense
Reversed-phase HPLC (RP-HPLC) is an indispensable tool for assessing the purity of the crude peptide and for isolating the target peptide from synthesis-related impurities.[5] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC Analysis of N-Me-Gln Containing Peptides
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA), to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.[5]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient for peptide analysis is a linear increase of mobile phase B from 5% to 65% over 30 minutes. The optimal gradient will be sequence-dependent and may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).
-
-
Data Analysis: Integrate the peak areas of the chromatogram to determine the purity of the crude product. The main peak should correspond to the target peptide, while smaller peaks represent impurities. Collect fractions corresponding to the main peak for further analysis by mass spectrometry.
Mass Spectrometry: Unambiguous Confirmation of Identity and Integrity
Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized peptide and for identifying any modifications or impurities.[6] Electrospray ionization (ESI) is the most common ionization method for peptides, and tandem mass spectrometry (MS/MS) is used to fragment the peptide and determine its amino acid sequence.[7]
Expected Mass Shifts for Potential Modifications:
| Modification | Mass Change (Da) |
| N-Methyl-Pyroglutamate Formation | -17.03 (Loss of NH₃) |
| Deletion of N-Me-Gln(Trt) | -624.7 |
| Incomplete Trityl Cleavage | +242.33 |
MS/MS Fragmentation Analysis of N-Methylated Peptides:
The presence of an N-methyl group can influence the fragmentation pattern of a peptide in MS/MS analysis. The cleavage of the peptide bond C-terminal to the N-methylated residue is often suppressed due to the increased stability of the resulting b-ion. Conversely, the cleavage N-terminal to the N-methylated residue may be enhanced. Careful analysis of the b- and y-ion series is crucial for confirming the presence and position of the N-Me-Gln residue.[8]
Comparative Analysis of Methodologies
While this compound is a widely used reagent, it is essential to consider alternative strategies and to have a clear understanding of the advantages and disadvantages of each.
| Method | Principle | Advantages | Disadvantages |
| This compound | Direct incorporation of the N-methylated, side-chain protected amino acid during SPPS. | Commercially available; Trityl group provides effective side-chain protection.[1] | Steric hindrance can lead to lower coupling efficiency; Potential for pyroglutamate formation. |
| On-Resin N-Methylation | Synthesis of the peptide with Gln, followed by N-methylation of the specific residue while the peptide is still attached to the resin. | Allows for late-stage modification; can be cost-effective if N-methylated amino acids are not readily available. | Can be difficult to achieve selective methylation; may require harsh reagents that can damage the peptide. |
| Sub-monomer Synthesis | Stepwise synthesis of the N-methylated amino acid on the resin prior to its incorporation into the peptide chain. | Provides greater control over the synthesis of the N-methylated residue. | Can be time-consuming and technically challenging. |
Hypothetical Comparative Data:
The following table presents hypothetical data for the synthesis of a model peptide containing a single N-Me-Gln residue, comparing the direct incorporation of this compound with an on-resin methylation strategy. This data is for illustrative purposes to highlight the types of metrics that should be evaluated.
| Parameter | This compound | On-Resin N-Methylation |
| Crude Purity (HPLC) | 85% | 70% |
| Yield (Overall) | 60% | 45% |
| Pyroglutamate Formation | < 2% | 5-10% (depending on conditions) |
| Deletion of N-Me-Gln | ~5% | Not applicable |
| Other Side Products | < 3% | ~15% (over-methylation, etc.) |
Conclusion: A Vigilant Approach to Peptide Integrity
The incorporation of this compound is a powerful tool for the synthesis of N-methylated peptides with enhanced therapeutic potential. However, the unique chemical nature of this building block demands a rigorous and systematic approach to the validation of the final peptide's sequence integrity. A combination of optimized SPPS protocols, including the use of highly efficient coupling reagents like HATU, and a multi-modal analytical strategy employing both RP-HPLC and high-resolution mass spectrometry is essential.[4] By diligently screening for potential side reactions, particularly pyroglutamate formation and deletion sequences, researchers can ensure the production of high-purity, well-characterized N-methylated peptides, paving the way for the development of next-generation peptide therapeutics.
References
- Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Sharma, A., et al. (2023). Advancing sustainable peptide synthesis. Green Chemistry.
- García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 135-154.
- Srinivasan, S., et al. (2016). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 4(3), 147-154.
- Paresi, C., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Sustainability.
- Tulla-Puche, J., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Hartler, J., et al. (2017). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of Proteome Research, 16(12), 4295-4309.
- Liu, H., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 286(48), 41211-41218.
- Hart-Smith, G., & Raftery, M. J. (2012). Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Molecular & Cellular Proteomics, 11(11), 1376-1389.
- Di Marco, M., & Taylor, R. J. (2010). Determination of the origin of the N termina pyro-glutamate variation in monoclonal antibodies using model peptides. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 326-333.
- Amblard, M., et al. (2006). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Journal of Peptide Science, 12(9), 532-536.
- Gräwert, T., et al. (2011). LC–MS analysis of all fifteen non‐natural multiply α‐N‐methylated peptide macrocycles produced in P. pastoris. ChemBioChem, 12(12), 1886-1892.
-
Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]
- Zhang, Y., & Fenselau, C. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(1), 117-127.
- Veltri, D. P., & Medzihradszky, K. F. (2011). LESSONS IN DE NOVO PEPTIDE SEQUENCING BY TANDEM MASS SPECTROMETRY. Mass spectrometry reviews, 30(5), 834-857.
- Novabiochem®. (n.d.). Product Focus: New reagents for peptide synthesis. Merck Millipore.
- Chelius, D., & Jing, S. (2013). Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies. Analytical biochemistry, 436(1), 1-3.
- Barnes, S. (2010, January 15).
- Domon, B., & Aebersold, R. (2006). Mass Spectrometry in Peptide and Protein Analysis. Science, 312(5771), 212-217.
- Permentier, H. P., et al. (2019). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline)
- Dick, L. W., et al. (2007). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Biotechnology and Bioengineering, 97(3), 544-554.
- Pitterl, F., et al. (2009). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 20(5), 856-865.
-
Martens, L. (2021, September 27). Introduction into data analysis for mass spectrometry-based proteomics [Video]. YouTube. [Link]
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- 4. chem.uci.edu [chem.uci.edu]
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- 7. uab.edu [uab.edu]
- 8. Mascot help: Peptide fragmentation [matrixscience.com]
A Senior Application Scientist's Guide to Coupling Efficiency: A Comparative Analysis of Activation Methods
For researchers, scientists, and professionals in drug development, the synthesis of peptides and bioconjugates is a foundational activity. At the heart of this synthesis lies the formation of a stable amide bond, a reaction that hinges on the effective activation of a carboxylic acid. The choice of activation method is not trivial; it profoundly impacts reaction efficiency, product yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparative analysis of common activation methods, grounded in mechanistic principles and supported by experimental data, to empower you to make informed decisions in your synthetic strategies.
The Fundamental Principle: Why Carboxylic Acid Activation is Necessary
The direct reaction between a carboxylic acid and an amine to form an amide bond is energetically unfavorable under standard laboratory conditions.[1][2][3] The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, making the carboxyl carbon insufficiently electrophilic to be attacked by the amine's lone pair of electrons.
Chemical activation methods overcome this hurdle by converting the hydroxyl group into a better leaving group. This process creates a highly reactive "activated" intermediate that is readily susceptible to nucleophilic attack by the amine, driving the reaction forward to form the desired amide bond.[4] The ideal activation strategy achieves this transformation rapidly and with minimal side reactions, most notably racemization of chiral centers, which is a critical concern in peptide synthesis.
A Comparative Analysis of Key Activation Chemistries
The landscape of coupling reagents is vast, but most fall into a few major classes. Here, we compare the workhorses and the high-performance specialists, examining their mechanisms, benefits, and drawbacks.[]
Carbodiimides: The Versatile Workhorses
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used due to their effectiveness and relatively low cost.[][6]
Mechanism of Action: EDC activates a carboxyl group by reacting with it to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate can then be directly attacked by a primary amine to form the amide bond.[7]
However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis, which reverts the acid to its original state, and rearrangement into a stable N-acylurea, a common byproduct that can be difficult to remove.[7]
The Role of Additives (NHS & Sulfo-NHS): To enhance efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is almost always included in EDC-mediated couplings.[6][7] NHS intercepts the unstable O-acylisourea intermediate to form a semi-stable NHS ester.[8][9] This NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines at physiological pH to form a stable amide bond.[7][8][10] This two-step approach minimizes side reactions and significantly boosts coupling yields.[9]
Onium Salts (Aminium/Uronium & Phosphonium): The High-Efficiency Specialists
Onium salt-based reagents are prized for their high efficiency, rapid reaction times, and low rates of racemization, especially in challenging or sterically hindered couplings.[11][12] This class includes popular reagents like HATU, HBTU, and PyBOP.[]
Mechanism of Action: These reagents operate by converting the carboxylic acid into a highly reactive active ester. For instance, HBTU and HATU react with the carboxylate in the presence of a non-nucleophilic base (like DIEA) to form OBt and OAt esters, respectively.[12]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is generally considered more reactive and superior to HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). This is because the OAt ester generated by HATU is more reactive than the OBt ester from HBTU.[12] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent amidation step.[12] Consequently, HATU often gives faster reactions, higher yields, and less epimerization, making it the preferred choice for difficult couplings.[11][13]
-
Newer reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) offer coupling efficiencies comparable to or even exceeding HATU, with the added benefits of being based on the non-explosive OxymaPure leaving group, having better solubility, and a reduced allergenic potential.[4][14]
A critical note on aminium/uronium reagents: An excess of reagents like HBTU or HATU can lead to a side reaction where the free N-terminal amine of a peptide chain is capped by forming a guanidinium group, preventing further chain elongation.[11][13] Therefore, using these reagents in equimolar amounts relative to the carboxylic acid is crucial.[11]
Quantitative Performance Comparison
Choosing a coupling reagent often involves a trade-off between efficiency, cost, and ease of use. The following table summarizes the key performance characteristics of the discussed activation methods.
| Activation Method | Typical Yield | Reaction Speed | Racemization Risk | Key Advantages | Key Disadvantages |
| EDC/NHS | Good to High | Moderate | Low to Moderate | Cost-effective, water-soluble byproducts (EDC) | Unstable intermediate without NHS, potential for N-acylurea byproduct |
| HBTU | High | Fast | Low | High efficiency, good for routine synthesis | Can cause guanidinylation if used in excess, based on potentially explosive HOBt |
| HATU | Very High | Very Fast | Very Low | Superior for hindered couplings, less epimerization than HBTU[11][13] | More expensive than HBTU[12], can cause guanidinylation if used in excess |
| COMU | Very High | Very Fast | Very Low | High efficiency comparable to HATU[4][14], safer (non-explosive), water-soluble byproducts[14] | Higher cost, newer reagent with less historical data |
Visualizing the Workflow and Mechanisms
To better understand the practical and chemical processes, the following diagrams illustrate a general experimental workflow for comparing coupling reagents and the specific mechanism of EDC/NHS activation.
Caption: Simplified mechanism of EDC/NHS-mediated amide bond formation.
Experimental Protocol: A Validating System for Comparison
This protocol provides a robust framework for comparing the efficiency of different coupling reagents in a controlled, parallel manner. The use of High-Performance Liquid Chromatography (HPLC) allows for accurate quantification of the reaction yield. [15][16][17] Objective: To quantitatively compare the coupling efficiency of EDC/NHS, HBTU, and HATU for the formation of a model dipeptide.
Materials:
-
Fmoc-Alanine (Fmoc-Ala-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Reagent A: EDC and Sulfo-NHS
-
Reagent B: HBTU
-
Reagent C: HATU
-
Base: Diisopropylethylamine (DIEA)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Quenching Solution: 1 M Hydrochloric Acid (HCl)
-
HPLC system with a C18 column
-
LC-MS system for product verification
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of Fmoc-Ala-OH in DMF.
-
Prepare a 0.1 M solution of H-Gly-OMe·HCl in DMF.
-
Prepare a 0.4 M solution of DIEA in DMF.
-
-
Reaction Setup (Perform in triplicate for each reagent):
-
Label three sets of reaction vials: A (EDC/s-NHS), B (HBTU), and C (HATU).
-
To each vial, add 1.0 mL of the Fmoc-Ala-OH solution (0.1 mmol).
-
Add 1.0 mL of the H-Gly-OMe·HCl solution (0.1 mmol).
-
Add 0.5 mL of the DIEA solution (0.2 mmol). Causality Note: Two equivalents of base are required here; one to neutralize the amine hydrochloride salt and one for the coupling reaction itself.
-
-
Initiation of Coupling Reactions (Stagger start times for accurate timing):
-
To Vials A: Add 1.1 equivalents of EDC (21 mg, 0.11 mmol) and 1.1 equivalents of Sulfo-NHS (24 mg, 0.11 mmol). Rationale: A slight excess of coupling reagents ensures the reaction goes to completion.
-
To Vials B: Add 1.05 equivalents of HBTU (40 mg, 0.105 mmol).
-
To Vials C: Add 1.05 equivalents of HATU (40 mg, 0.105 mmol).
-
Vortex all vials and allow them to react at room temperature.
-
-
Reaction Monitoring and Quenching:
-
At timed intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), withdraw a 50 µL aliquot from each reaction.
-
Immediately quench the aliquot in a separate vial containing 450 µL of 10% acetonitrile in water with 0.1% TFA. This stops the reaction and prepares the sample for HPLC analysis. Self-Validation: Time-course monitoring provides kinetic data, not just a single endpoint, offering deeper insight into reagent performance.
-
-
Analytical Quantification:
-
Inject the quenched samples onto the HPLC system.
-
Use a gradient elution method (e.g., 10-90% acetonitrile in water with 0.1% TFA over 15 minutes) to separate the starting materials, product, and any byproducts. [18] * Monitor the elution profile at a suitable wavelength (e.g., 265 nm for the Fmoc group).
-
Integrate the peak area of the dipeptide product (Fmoc-Ala-Gly-OMe). Verify the product identity using LC-MS.
-
Calculate the reaction yield at each time point by comparing the product peak area to a standard curve or by assuming response factors are similar for starting material and product (for a relative comparison).
-
Conclusion
The selection of an activation method is a critical decision in the synthesis of amide bonds. While EDC/NHS offers a reliable and cost-effective solution for many standard applications, high-efficiency onium salt reagents like HATU and COMU provide superior performance for challenging syntheses, including sterically hindered couplings and fragment condensations where speed and the suppression of racemization are paramount. [12]By understanding the underlying mechanisms and employing a systematic, data-driven approach to comparison as outlined in this guide, researchers can optimize their synthetic strategies, leading to higher yields, improved purity, and ultimately, more successful outcomes in their research and development endeavors.
References
-
Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec.com. [Link]
-
Fascione, M. A., & Contini, A. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
Cole, C. P., et al. (2024). Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients. Chemical Science, RSC Publishing. [Link]
-
Goti, G., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC, NIH. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Gbiosciences.com. [Link]
-
Han, Y., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Emerging methods in amide- and peptide-bond formation. Nature. [Link]
-
Bang, D., & Kent, S. B. (2009). Introduction to Peptide Synthesis. PMC, NIH. [Link]
-
Various Authors. (n.d.). Comparison of Peptide Coupling Reagents COMU and HCTU. Request PDF on ResearchGate. [Link]
-
Various Authors. (n.d.). Coupling Reagents. ResearchGate. [Link]
-
Foley, D. A., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, ACS Publications. [Link]
-
Kennedy, R. T., et al. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology. [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Emerging methods in amide- and peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. peptide.com [peptide.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
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- 18. doras.dcu.ie [doras.dcu.ie]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-N-Me-Gln(Trt)-OH
Welcome to your essential safety and operational guide for handling Fmoc-N-Me-Gln(Trt)-OH. As a protected amino acid derivative crucial in solid-phase peptide synthesis (SPPS), its proper handling is fundamental to both experimental success and, more importantly, your personal safety.[1][2] This document moves beyond a simple checklist, providing a causal framework for our recommended protocols. We aim to instill a deep understanding of why each step is critical, empowering you to work with confidence and security.
Foundational Safety: Hazard Assessment of this compound
Understanding the specific risks associated with a chemical is the first step in developing a robust safety protocol. This compound, like many of its structural analogs, presents a distinct hazard profile that dictates our choice of controls.
-
Physical Form and Hazard : The compound is a white to off-white solid, typically in a fine powder form.[3] Fine powders are easily aerosolized during handling (e.g., weighing, transferring), creating a significant risk of inhalation and unintended contact with skin and eyes.[4][5][6]
-
Primary Chemical Hazards :
-
Skin Sensitization : The most significant health hazard identified for analogous compounds is the potential to cause an allergic skin reaction upon contact (Skin Sensitization, Category 1).[7][8] This means that repeated exposure can lead to dermatitis or other allergic responses.
-
Respiratory Irritation : Inhaling the dust can cause irritation to the respiratory tract.[6][7]
-
Eye Contact : As with any fine chemical powder, direct contact can cause eye irritation.[9]
-
Environmental Hazard : Some data indicates that this class of compounds may cause long-lasting harmful effects to aquatic life, mandating careful disposal.[7][8]
-
Engineering Controls: Your First and Most Effective Defense
Before any discussion of Personal Protective Equipment (PPE), we must prioritize engineering controls. These are designed to isolate you from the hazard at its source.
-
Chemical Fume Hood or Ventilated Enclosure : All handling of this compound powder, especially weighing and transfers, must be performed inside a certified chemical fume hood or a powder containment hood.[4][5][9][10] This is non-negotiable. These systems are designed to draw airborne particles away from your breathing zone, providing the primary layer of protection.[11] For highly accurate measurements, a ventilated balance enclosure with horizontal laminar flow can minimize air turbulence that might affect the reading.[5] General laboratory ventilation should maintain 4-12 air changes per hour to prevent the accumulation of contaminants in the room.[11][12]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between you and the chemical. It is to be used in conjunction with, not as a substitute for, the engineering controls detailed above.
The following table summarizes the required PPE for handling this compound powder.
| Protection Area | Required PPE | Rationale & Governing Standard |
| Hands | Disposable Nitrile Gloves | Primary Hazard : Prevents skin contact to mitigate the risk of allergic sensitization.[7] Standard : Must conform to EN 374 (EU) or equivalent standards for protection against chemical splash. |
| Eyes/Face | Safety Glasses with Side-Shields | Primary Hazard : Protects against airborne particles entering the eyes.[9][13] Standard : Must conform to EN 166 (EU) or ANSI Z87.1 (US). |
| Body | Professional Lab Coat (fully buttoned) | Primary Hazard : Protects skin and personal clothing from contamination by chemical dust.[13] |
| Respiratory | N95/FFP2 Respirator (if required) | Primary Hazard : Prevents inhalation of aerosolized powder. Note : Generally not required if all work is conducted within a certified fume hood. Recommended for cleaning spills or if engineering controls are compromised.[13][14] |
Detailed Protocol: Selecting and Using Your PPE
Hand Protection: The Critical Contact Barrier Nitrile gloves offer excellent protection against incidental splashes and are a reliable choice for handling this compound.[13][15]
-
Selection : Choose powder-free nitrile gloves.
-
Inspection : Always inspect gloves for tears or punctures before use.[9][14]
-
Donning : Don gloves only after washing and drying your hands thoroughly.
-
During Use : If a glove becomes contaminated, remove it immediately using the proper technique, wash your hands, and don a fresh pair. Never touch surfaces like door handles, keyboards, or your face with contaminated gloves.
-
Removal (Doffing) : Use the proper removal technique to avoid skin contact with the glove's outer surface.[14] This involves peeling one glove off by pinching the cuff and turning it inside out, then using the clean, ungloved hand to slide under the cuff of the remaining glove to remove it.
Eye and Body Protection A fully buttoned lab coat and safety glasses with integrated side shields are mandatory.[9] For tasks with a higher risk of dust generation, such as handling larger quantities, consider upgrading to safety goggles, which form a tighter seal around the eyes.[13]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow minimizes risk at every stage of the process. The following diagram and protocol outline the essential steps from preparation to disposal.
Caption: A procedural workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Preparing this compound
-
Preparation :
-
Verify that the chemical fume hood is operational and certified.
-
Place all necessary equipment (spatula, weigh boat/paper, secondary container) inside the hood.[4]
-
Don your lab coat and safety glasses with side shields.
-
Wash and dry your hands, then don nitrile gloves.
-
-
Execution (Inside the Fume Hood) :
-
Carefully open the stock container of this compound. Avoid any sudden movements that could aerosolize the powder.
-
Using a clean spatula, transfer the desired amount of powder to the weigh boat.
-
Once the desired mass is obtained, securely close the stock container.
-
Transfer the weighed powder to its destination vessel (e.g., reaction flask).
-
If dissolving, add the solvent slowly to the powder to avoid splashing.
-
-
Cleanup and Disposal :
-
Wipe down the spatula and the work surface inside the fume hood with a damp cloth or towel to collect any residual powder.
-
Place all contaminated disposable items (weigh boats, wipes, gloves) into a designated, sealed waste bag or container.
-
Doff PPE in the correct order: remove gloves first, followed by your lab coat and safety glasses.
-
Immediately wash your hands with soap and water.
-
Disposal Plan: Environmental Responsibility
Given the potential for long-term harm to aquatic life, proper disposal is a critical final step.[7][8]
-
Chemical Waste : Unused or waste this compound and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container. NEVER pour this chemical or its solutions down the drain.[7][9]
-
Contaminated Materials : All disposables that have come into contact with the chemical, including gloves, weigh paper, and cleaning materials, must be disposed of as solid chemical waste.[9][14]
-
Regulations : All waste disposal must be carried out in strict accordance with applicable local, regional, and national environmental regulations.[9]
By integrating this expert guidance into your laboratory practices, you build a culture of safety that protects you, your colleagues, and your research.
References
-
Safety Data Sheet for Fmoc-L-Gln(Trt) . CEM Corporation. Available at: [Link]
-
Safety Data Sheet for Fmoc-Gln(Trt)-OH . AAPPTec, LLC. Available at: [Link]
-
Safety Data Sheet for Fmoc-Gln(Trt)-Thr(ΨMe,Me pro)-OH . AAPPTec, LLC. Available at: [Link]
-
Weighing Hazardous Powders in the Laboratory . University of California, Riverside, Environment, Health & Safety. Available at: [Link]
-
OSHA Glove Selection Chart . University of Texas at Dallas, Environmental Health and Safety. Available at: [Link]
-
Which equipment to select for handling toxic materials and protecting operators? Palamatic Process. Available at: [Link]
-
Powder Handling . AirClean Systems. Available at: [Link]
-
Gloves Chemical Resistance Chart . Cole-Parmer. Available at: [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide . Kimberly-Clark. Available at: [Link]
-
TSI LC-125 Laboratory Guidelines and Standards Application Note . Kenelec Scientific. Available at: [Link]
-
Powder Coating Safety and Regulations . National Finishing Systems. Available at: [Link]
-
Fmoc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media . The Royal Society of Chemistry. Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version (2011), Appendix A: The OSHA Laboratory Standard . National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Glove Chemical Compatibility Guide . Enviro Safety Products. Available at: [Link]
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory . Nowick Lab, University of California, Irvine. Available at: [Link]
-
Nitrile Glove Chemical-Compatibility Reference . University of Pennsylvania, EHRS. Available at: [Link]
-
Laboratory Ventilation . National Society for Histotechnology. Available at: [Link]
-
How to perform Fmoc protection using Fmoc-Cl? ResearchGate. Available at: [Link]
-
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid . PubChem, National Library of Medicine. Available at: [Link]
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- 3. This compound 97% | CAS: 1632075-13-8 | AChemBlock [achemblock.com]
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- 8. (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid | C39H34N2O5 | CID 10919157 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
